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  • Product: 5-Methyl-1-hexen-3-ol
  • CAS: 4798-46-3

Core Science & Biosynthesis

Foundational

5-methyl-1-hexen-3-ol chemical structure and physical properties

An In-depth Technical Guide to 5-Methyl-1-hexen-3-ol Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist This guide provides a comprehensive technica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Methyl-1-hexen-3-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-methyl-1-hexen-3-ol, a chiral secondary allylic alcohol. Our focus extends beyond a simple recitation of properties to an in-depth analysis of its structure, synthesis, and handling, grounded in established chemical principles. This document is designed to serve as a practical resource for laboratory professionals engaged in synthetic chemistry and materials science.

Molecular Structure and Identification

5-Methyl-1-hexen-3-ol, systematically named 5-methylhex-1-en-3-ol according to IUPAC nomenclature, is a C7 organic compound.[1] Its structure features a vinyl group and a hydroxyl group on the same aliphatic chain, classifying it as an unsaturated secondary alcohol. The presence of a stereocenter at the C-3 position means the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.

  • Molecular Formula: C₇H₁₄O[1][2][3][4]

  • Canonical SMILES: CC(C)CC(C=C)O[5][6]

  • InChIKey: AZAKXXGZWJWZLN-UHFFFAOYSA-N[5][6]

  • CAS Number: 4798-46-3[1][2][3][7]

2D structure of 5-methyl-1-hexen-3-ol Figure 1: 2D Chemical Structure of 5-methyl-1-hexen-3-ol. Source: PubChem.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various solvents and reaction conditions, as well as for planning purification strategies. The data presented below, largely derived from computational models and estimates, provides a foundational dataset for experimental design.

PropertyValueSource
Molecular Weight 114.19 g/mol [1][2]
Boiling Point 178.73°C (estimated)[2]
Melting Point 26°C (estimated)[2]
Density 0.8596 g/mL (estimated)[2]
Flash Point 38.0°C (predicted)[2]
Water Solubility 15,840 mg/L at 25°C (estimated)[8]
LogP (Octanol/Water) 1.9 (predicted)[1][5]
pKa 14.49 ± 0.20 (predicted)[6]
Refractive Index 1.432 (predicted)[2]

Spectroscopic Profile

Characterization of 5-methyl-1-hexen-3-ol relies on standard spectroscopic techniques. While raw spectral data is not reproduced here, authoritative sources confirm the availability of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra, which are indispensable for structural verification following synthesis.[1]

  • Mass Spectrometry: The GC-MS profile is available in public databases and is crucial for confirming the molecular weight and fragmentation pattern.[1]

  • Infrared Spectroscopy: The IR spectrum will prominently feature a broad absorption band characteristic of the O-H stretch of the alcohol group (typically ~3300 cm⁻¹) and sharp peaks corresponding to the C=C stretch of the vinyl group (~1640 cm⁻¹) and sp² C-H stretches (~3080 cm⁻¹).[1]

Synthesis Protocol: A Grignard Approach

The synthesis of a secondary alcohol like 5-methyl-1-hexen-3-ol is classically achieved via the Grignard reaction. This method is favored for its reliability and efficiency in forming carbon-carbon bonds.[9] The core of this synthesis is the nucleophilic addition of a Grignard reagent to a carbonyl compound.[10]

For this specific target, the logical disconnection points to the reaction between vinylmagnesium bromide and isovaleraldehyde (3-methylbutanal) .

Expertise-Driven Rationale:

The choice of a Grignard reaction is a deliberate one. It is a robust and well-understood transformation. The primary challenge in any Grignard synthesis is the strict exclusion of protic sources, particularly water. The organomagnesium halide is a potent base and will be readily quenched by any acidic protons, leading to a failed reaction and recovery of the corresponding alkane (ethene in this case). Therefore, all glassware must be rigorously oven- or flame-dried, and all solvents must be anhydrous. The use of an inert atmosphere (Nitrogen or Argon) is not merely a suggestion but a critical parameter for success.

Self-Validating Experimental Protocol:

This protocol is designed to be self-validating. Successful initiation of the Grignard reaction is typically evidenced by a slight exotherm and the appearance of a cloudy, grayish solution. The reaction's progression can be monitored by thin-layer chromatography (TLC), and the final product's identity is confirmed via the spectroscopic methods mentioned previously.

Step 1: Apparatus Setup

  • Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen or argon inlet.

  • Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool under a stream of inert gas.

Step 2: Reaction Execution

  • Charge the flask with isovaleraldehyde (1.0 equivalent) dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the flask to 0°C using an ice-water bath. This is a crucial control step to manage the exothermic nature of the addition and prevent side reactions.

  • Add vinylmagnesium bromide (typically a 1.0 M solution in THF, 1.1 equivalents) to the dropping funnel.

  • Add the Grignard reagent dropwise to the stirred aldehyde solution over 30-60 minutes, maintaining the internal temperature below 10°C.

Step 3: Reaction Quench and Work-up

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure completion.

  • Cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic salt solution protonates the intermediate alkoxide to form the final alcohol while being mild enough to avoid degradation of the product. It also helps to dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

Step 4: Purification

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to yield pure 5-methyl-1-hexen-3-ol.

Synthesis Workflow Diagram:

SynthesisWorkflow Reactants Isovaleraldehyde + Vinylmagnesium Bromide (in Anhydrous Ether/THF) ReactionVessel Reaction at 0°C (Dropwise Addition) Reactants->ReactionVessel 1. Addition Quench Quench with sat. aq. NH4Cl ReactionVessel->Quench 2. Protonation Workup Aqueous Work-up (Extraction & Drying) Quench->Workup 3. Isolation Purification Purification (Distillation or Chromatography) Workup->Purification 4. Refinement Product Pure 5-Methyl-1-hexen-3-ol Purification->Product

Caption: A generalized workflow for the Grignard synthesis of 5-methyl-1-hexen-3-ol.

Safety, Handling, and Hazards

As a flammable and irritant compound, proper handling of 5-methyl-1-hexen-3-ol is paramount for laboratory safety.[1][7]

  • GHS Hazard Classification:

    • Flammable Liquid and Vapor (H226): Keep away from heat, sparks, and open flames.[1][7][11]

    • Causes Skin Irritation (H315): Wear protective gloves.[1][7]

    • Causes Serious Eye Irritation (H319): Wear safety glasses or goggles.[1][7]

    • May Cause Respiratory Irritation (H335): Use only in a well-ventilated area or fume hood.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Applications and Scientific Relevance

The primary documented utility of 5-methyl-1-hexen-3-ol is as a chemical intermediate in organic synthesis.[6] For instance, it serves as a precursor in the synthesis of iso-butyl vinyl ketone.[6] This ketone is a major component in the defensive secretions of certain harvestman species (Opiliones), such as Iporangaia pustulosa and Neosadocus maximus, highlighting a potential application in chemical ecology research.[6] Its bifunctional nature—containing both a nucleophilic alcohol and an electrophilic alkene—makes it a versatile building block for the synthesis of more complex molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5314815, 5-Methyl-1-hexen-3-ol. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 143856, 5-Methyl-1-hexyn-3-ol. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13494569, (3E)-5-methyl-3-hexen-1-ol. PubChem. [Link]

  • Cheméo (n.d.). Chemical Properties of 5-Methyl-1-hexyn-3-ol (CAS 61996-79-0). Chemeo.com. [Link]

  • PubChemLite (n.d.). 5-methyl-1-hexen-3-ol (C7H14O). PubChemLite. [Link]

  • NextSDS (n.d.). 5-methylhex-1-en-3-ol — Chemical Substance Information. NextSDS.com. [Link]

  • Organic Syntheses (n.d.). In situ propargylic Grignard addition to vinylic ketone; 3-Methyl-1-hexene-5-yn-3-ol. Orgprepdaily.wordpress.com. [Link]

  • SpectraBase (n.d.). (E)-5-Methylhex-3-en-2-ol. Spectrabase.com. [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3014081, 5-Methyl-1-hexen-3-one. PubChem. [Link]

  • Organic Chemistry Portal (n.d.). Grignard Reaction. Organic-chemistry.org. [Link]

  • NIST (n.d.). 5-Methyl-5-hexen-3-ol. NIST WebBook. [Link]

  • NIST (n.d.). 5-Methyl-5-hexen-3-yn-2-ol. NIST WebBook. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • The Good Scents Company (n.d.). 1-hexen-3-ol. Thegoodscentscompany.com. [Link]

  • The Organic Chemistry Tutor (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Wang, Y., et al. (2011). Synthesis of 2-Hydroxy-5-methyl-3-hexanone. Journal of Chemical Research. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 5-methyl-1-hexen-3-ol Conformers

Abstract The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For active pharmaceutical ingredients (APIs), understanding the relative thermodynamic stabilities of differ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For active pharmaceutical ingredients (APIs), understanding the relative thermodynamic stabilities of different conformers is paramount for predicting bioavailability, receptor binding affinity, and metabolic fate. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of the conformers of 5-methyl-1-hexen-3-ol, a chiral allylic alcohol with significant conformational flexibility. We will explore the key intramolecular interactions that govern its conformational preferences, detail robust computational and experimental workflows for characterization, and discuss the implications of these findings for drug development.

Introduction: Conformational Analysis in Drug Discovery

The three-dimensional structure of a drug molecule is intrinsically linked to its function. Rotations around single bonds give rise to different spatial arrangements of atoms, known as conformations. These conformers often exist in a dynamic equilibrium, and their relative populations are determined by their free energies. A thorough understanding of this conformational space is a cornerstone of modern drug design, as the biologically active conformation may not be the lowest energy conformer in isolation.

5-Methyl-1-hexen-3-ol presents an interesting case study due to its combination of a flexible alkyl chain, a stereocenter at the C3 position, and the presence of both a hydroxyl group and a carbon-carbon double bond. This structural complexity gives rise to a rich conformational landscape governed by a subtle interplay of steric and electronic effects.

Structural Features and Key Torsional Angles of 5-methyl-1-hexen-3-ol

The primary degrees of conformational freedom in 5-methyl-1-hexen-3-ol are the rotations around the C3-C4 and C4-C5 single bonds. The key torsional angles that define the major conformers are:

  • τ1 (C2=C3-C4-C5): Defines the orientation of the isobutyl group relative to the vinyl group.

  • τ2 (C3-C4-C5-C6(or C7)): Describes the orientation of the terminal methyl groups.

  • τ3 (H-O-C3-C4): Dictates the position of the hydroxyl proton.

The interplay of these rotations leads to a variety of staggered conformations, including anti and gauche arrangements, which are further influenced by the potential for intramolecular hydrogen bonding and allylic strain.

Governing Principles of Conformational Stability

The relative energies of the conformers of 5-methyl-1-hexen-3-ol are determined by a combination of several factors:

Steric Hindrance

Steric hindrance, or van der Waals repulsion, occurs when non-bonded atoms are forced into close proximity. In 5-methyl-1-hexen-3-ol, significant steric strain can arise between the bulky isobutyl group and the vinyl group, as well as between the hydroxyl group and adjacent alkyl substituents. Generally, conformations that minimize these steric clashes by placing larger groups further apart (anti conformations) are favored.[1]

Torsional Strain

Torsional strain arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are energetically more favorable than eclipsed conformations. For butane, the anti conformation is the most stable as it minimizes both steric and torsional strain.[1]

Intramolecular Hydrogen Bonding

A crucial stabilizing interaction in allylic alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the π-electrons of the double bond.[2][3] This interaction can significantly lower the energy of specific conformers, often favoring a gauche-like arrangement that would otherwise be disfavored by steric considerations.[3][4] The strength of this O-H···π interaction depends on the distance and orientation between the hydroxyl group and the double bond.

Allylic Strain (A(1,3) Strain)

Allylic strain arises from steric interactions between substituents on the sp2 carbon of the double bond and the allylic sp3 carbon.[5] In the case of 5-methyl-1-hexen-3-ol, this involves the interaction between the substituent at C1 (vinyl group) and the isobutyl group at C4, influencing the preferred conformation around the C3-C4 bond. Minimizing this strain is a key determinant of conformational preference.[5]

Hyperconjugation

Hyperconjugation involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. This electronic effect can influence the stability of certain conformations.[4][6] For instance, the gauche effect, where a gauche conformation is more stable than the anti, can sometimes be explained by stabilizing hyperconjugative interactions.[4][6][7]

Methodologies for Determining Thermodynamic Stability

A multi-faceted approach combining computational modeling and experimental validation is essential for a comprehensive understanding of the conformational landscape.

Computational Chemistry Approach

Computational methods provide a powerful toolkit for exploring the potential energy surface of a molecule and identifying its low-energy conformers.

  • Initial Structure Generation: Generate a diverse set of initial conformers by systematically rotating all rotatable bonds. This can be achieved using molecular mechanics force fields such as MMFF94.

  • Geometry Optimization: Each generated conformer is then subjected to geometry optimization to find the nearest local energy minimum. This is typically performed using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[8]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

  • Relative Energy Calculation: The relative Gibbs free energies of the conformers at a given temperature (e.g., 298.15 K) are then calculated to determine their relative populations according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of 5-methyl-1-hexen-3-ol Conformers

Conformer IDKey Dihedrals (τ1, τ2, τ3)ΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Population (%)
Conf-1 g-, a, g+0.000.000.0045.2
Conf-2 a, g+, g-0.250.230.3128.5
Conf-3 g+, g-, a0.890.921.059.8
Conf-4 a, a, g+1.541.501.624.1

Note: This data is illustrative and would be derived from DFT calculations.

G cluster_0 Computational Analysis Workflow A Initial 3D Structure of 5-methyl-1-hexen-3-ol B Conformational Search (e.g., MMFF94) A->B C Generation of Multiple Conformers B->C D Geometry Optimization (DFT: B3LYP/6-31G(d)) C->D E Frequency Calculation & Thermodynamic Analysis D->E F Identification of Stable Conformers E->F G Relative Energy & Population Analysis F->G H Potential Energy Surface Mapping G->H

Caption: Workflow for computational conformational analysis.

Experimental Validation

Experimental techniques are crucial for validating the predictions from computational models.

NMR spectroscopy is a powerful tool for conformational analysis in solution.[9]

  • Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred conformations around specific bonds.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space distances between protons. The observation of an NOE between two protons indicates that they are in close proximity, which can help to distinguish between different conformers.

  • Sample Preparation: Prepare a dilute solution of 5-methyl-1-hexen-3-ol in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum to resolve the signals and measure the coupling constants.

  • 2D NMR Experiments: Perform 2D NMR experiments, such as COSY and NOESY, to aid in the assignment of proton signals and to identify through-space interactions.

  • Data Analysis: Analyze the coupling constants and NOE data to determine the time-averaged conformation in solution. Compare these experimental observations with the predicted parameters for the computationally derived low-energy conformers.

IR spectroscopy is particularly sensitive to hydrogen bonding.

  • O-H Stretching Frequency: The frequency of the O-H stretching vibration is highly sensitive to its environment. In the absence of hydrogen bonding, a sharp absorption band is observed around 3600-3650 cm⁻¹. Intramolecular hydrogen bonding typically results in a red-shift (lower frequency) and broadening of this band.[10] By analyzing the O-H stretching region, one can infer the presence and relative strength of intramolecular hydrogen bonds.

Discussion: The Conformational Landscape of 5-methyl-1-hexen-3-ol

Based on the governing principles, the most stable conformers of 5-methyl-1-hexen-3-ol are expected to be those that can adopt a conformation allowing for a stabilizing O-H···π intramolecular hydrogen bond without introducing significant steric strain.[2][3] This would likely involve a gauche orientation of the hydroxyl group relative to the double bond.

The relative orientation of the bulky isobutyl group will be a critical factor. Conformations where the isobutyl group is anti to the vinyl group are expected to be lower in energy than those where it is gauche, due to reduced steric hindrance. However, the energetic gain from the intramolecular hydrogen bond may compensate for some degree of steric strain in certain gauche conformers.

The final population of conformers will therefore be a delicate balance between these competing effects. Computational studies can provide a quantitative measure of these energy differences, while experimental data from NMR and IR spectroscopy can confirm the predominant conformations present in solution or the gas phase.

Implications for Drug Development

The conformational preferences of 5-methyl-1-hexen-3-ol and its derivatives can have profound implications for their use in drug development:

  • Receptor Binding: The bioactive conformation that binds to a biological target may be a higher-energy conformer. Understanding the energy penalty required to adopt this conformation is crucial for predicting binding affinity.

  • Membrane Permeability: The polarity and shape of a molecule, which are conformation-dependent, influence its ability to cross cell membranes.

  • Metabolism: The accessibility of metabolic sites on a molecule can be dictated by its preferred conformation, thereby affecting its metabolic stability and clearance rate.

By elucidating the thermodynamic stability of the conformers of molecules like 5-methyl-1-hexen-3-ol, medicinal chemists can make more informed decisions in the design and optimization of drug candidates with improved efficacy and pharmacokinetic properties.

Conclusion

The determination of the thermodynamic stability of 5-methyl-1-hexen-3-ol conformers is a multifaceted challenge that requires a synergistic application of computational and experimental techniques. A thorough analysis of the interplay between steric hindrance, torsional strain, intramolecular hydrogen bonding, and allylic strain is essential for a complete understanding of its conformational landscape. The insights gained from such studies are invaluable for the rational design of new therapeutic agents.

References

  • Bakke, J. M., et al. (1986). Conformation of Allylic Alcohols and Intramolecular Hydrogen Bonding. Acta Chemica Scandinavica 40b. [Link]

  • Chemistry LibreTexts. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding. [Link]

  • ResearchGate. (2014, December 16). Conformation of Allylic Alcohols and Intramolecular Hydrogen Bonding. [Link]

  • Amanote Research. Conformations of Unsaturated and Aromatic Alcohols; Intramolecular Hydrogen Bonding in 2-Phenylethanol. [Link]

  • Chemistry Stack Exchange. (2015, October 15). How can the gauche-effect be explained? [Link]

  • ResearchGate. (2013, December 11). What is the most accepted methodology to find the most stable conformer for a molecule? [Link]

  • ACS Publications. (2002, April 30). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics. [Link]

  • University of South Wales. Conformational Studies on Alicyclic Alcohols. [Link]

  • Frontiers. (2023, January 12). Computational methods and points for attention in absolute configuration determination. [Link]

  • ACS Publications. (2014, December 29). Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry. [Link]

  • MDPI. (2025, June 4). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. [Link]

  • ACS Publications. (2023, June 7). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. [Link]

  • National Institutes of Health. Computational techniques for efficient conformational sampling of proteins. [Link]

  • National Institutes of Health. 5-Methyl-1-hexen-3-ol. PubChem. [Link]

  • Portland Press. (2020, August 5). Computational methods for exploring protein conformations. [Link]

  • ResearchGate. Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect. [Link]

  • Chemistry Stack Exchange. (2020, October 2). Stability of Gauche and Anti form in conformational Isomerism. [Link]

  • SpectraBase. (E)-5-Methylhex-3-en-2-ol. [Link]

  • QC Ware. Conformer Search - Discover Stable Molecular Structures. [Link]

  • YouTube. (2022, October 30). Conformation: Anticipate the Reactants Approach to Allylic Systems for the Stereochemical Outcome. [Link]

  • Wikipedia. Comparison of software for molecular mechanics modeling. [Link]

  • SpringerLink. Steric and Stereoelectronic Effects in Organic Chemistry. [Link]

  • Reddit. (2023, April 11). Recommendations for software that calculates the conformational energy of a molecule. [Link]

  • National Institutes of Health. 5-Methyl-1-hexyn-3-ol. PubChem. [Link]

  • ResearchGate. (2021, February 4). Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. [Link]

  • NUS Information Technology. (2016, October 20). Five Most Popular Ab Initio Molecular Dynamics Software. [Link]

  • SCM. ADF: Powerful molecular DFT to understand & predict chemistry. [Link]

  • Schrödinger. MacroModel. [Link]

  • NIST. 5-Methyl-5-hexen-3-ol. NIST WebBook. [Link]

  • Royal Society of Chemistry. (2022). Stable and accurate atomistic simulations of flexible molecules using conformationally generalisable machine learned potentials. Chemical Science. [Link]

  • SpringerLink. Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation. [Link]

  • Quora. (2020, March 31). How and in which case do hydrogen bonds break in alcohols? And how does it affect IR spectra? [Link]

  • Lumen Learning. 3.5. Conformations of chain alkanes. Organic Chemistry 1: An open textbook. [Link]

  • Wikipedia. Gauche effect. [Link]

  • ACS Publications. (2005, August 19). Conformational thermodynamic and kinetic parameters of methyl-substituted 1,3-butadienes. [Link]

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Foundational

Mechanism of formation for 5-methyl-1-hexen-3-ol in organic synthesis

An In-Depth Technical Guide to the Formation of 5-Methyl-1-hexen-3-ol: Mechanisms and Methodologies Introduction 5-Methyl-1-hexen-3-ol is a valuable chiral building block and synthetic intermediate in organic chemistry.[...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Formation of 5-Methyl-1-hexen-3-ol: Mechanisms and Methodologies

Introduction

5-Methyl-1-hexen-3-ol is a valuable chiral building block and synthetic intermediate in organic chemistry.[1] Its structure, featuring both an allylic alcohol and a chiral center, makes it a versatile precursor for the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients. This guide provides an in-depth exploration of the primary mechanisms for its formation, tailored for researchers and drug development professionals. We will move beyond simple reaction schemes to dissect the underlying principles, causality behind experimental choices, and self-validating protocols essential for reproducible, high-yield synthesis.

The principal and most direct method for synthesizing 5-methyl-1-hexen-3-ol is the nucleophilic addition of a vinyl organometallic reagent to isobutyraldehyde. This guide will focus primarily on this Grignard-based approach, detailing its mechanism, experimental execution, and critical parameters. Additionally, an alternative reductive pathway will be discussed to provide a broader synthetic context.

PropertyValueSource
IUPAC Name 5-methylhex-1-en-3-ol[2]
CAS Number 4798-46-3[1][2]
Molecular Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1][2]
Topological Polar Surface Area 20.2 Ų[1][2]
Complexity 66.8[1][2]

Part 1: The Grignard Approach via Nucleophilic Addition

The Grignard reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex alcohols from simpler carbonyl precursors. The formation of 5-methyl-1-hexen-3-ol via this route involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with isobutyraldehyde (2-methylpropanal).

Pillar 1: The Underlying Mechanism

The efficacy of the Grignard reaction hinges on a fundamental polarity mismatch. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the vinyl carbon atom strongly nucleophilic and basic.[3][4] Conversely, the carbonyl carbon in isobutyraldehyde is electrophilic due to the electron-withdrawing effect of the adjacent oxygen atom.[5]

The reaction proceeds in two main stages:

  • Nucleophilic Attack: The nucleophilic vinyl carbanion of the Grignard reagent attacks the electrophilic carbonyl carbon of isobutyraldehyde. This concerted step forms a new carbon-carbon single bond and breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom.[5][6] This results in a tetrahedral magnesium alkoxide intermediate.

  • Protonation (Work-up): The reaction is quenched with a mild acid, typically an aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide intermediate.[7][8] This yields the final alcohol product, 5-methyl-1-hexen-3-ol, and water-soluble magnesium salts.

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_workup Work-up cluster_product Product R1 Vinylmagnesium Bromide (Nucleophile) I1 Tetrahedral Magnesium Alkoxide Intermediate R1->I1 1. Nucleophilic Attack R2 Isobutyraldehyde (Electrophile) R2->I1 P1 5-Methyl-1-hexen-3-ol I1->P1 2. Protonation W1 Aqueous NH4Cl (Proton Source) W1->P1

Mechanism of Grignard addition for 5-methyl-1-hexen-3-ol synthesis.
Pillar 2: Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating checks and explanations for each critical step, ensuring robustness and reproducibility.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Isobutyraldehyde (2-methylpropanal), freshly distilled

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Apparatus and Reagent Preparation (The Causality of Anhydrous Conditions):

    • All glassware must be rigorously flame-dried or oven-dried (120°C overnight) and assembled under a dry nitrogen or argon atmosphere while still hot. This is a non-negotiable step.

    • Expertise & Experience: Grignard reagents are potent bases that react destructively with protic sources, especially water.[9] Any trace of moisture will quench the reagent, drastically reducing the yield. The inert atmosphere prevents both water contamination from the air and potential oxidation.

    • Anhydrous ether or THF is used as the solvent. These aprotic solvents are critical as they solvate the magnesium species, stabilizing the Grignard reagent, without reacting with it.[9]

  • Formation of Vinylmagnesium Bromide:

    • Place magnesium turnings in the reaction flask. Add a single crystal of iodine. The iodine chemically activates the magnesium surface by removing the passivating magnesium oxide layer.

    • Add a small portion of anhydrous ether/THF.

    • Slowly add a solution of vinyl bromide in anhydrous ether/THF dropwise. An exothermic reaction and the disappearance of the iodine color indicate successful initiation.

    • Maintain a gentle reflux by controlling the addition rate. After addition is complete, continue stirring until most of the magnesium has been consumed.

  • Addition to Isobutyraldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath. This mitigates the highly exothermic nature of the addition reaction and minimizes side reactions.

    • Add a solution of freshly distilled isobutyraldehyde in anhydrous ether/THF dropwise with vigorous stirring. Aldehydes are prone to self-condensation (aldol reaction) under basic conditions, but at 0°C, the Grignard addition is significantly faster and kinetically favored.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

  • Aqueous Work-up and Extraction:

    • Cool the reaction mixture again to 0°C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Trustworthiness: Using a weak acid like NH₄Cl is crucial. Strong acids can cause dehydration of the tertiary alcohol product. Saturated NH₄Cl provides the necessary protons to form the alcohol while buffering the system and precipitating magnesium salts (Mg(OH)Br), which can then be removed.[8]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.[8][10] The choice depends on the scale and the nature of any impurities. Distillation is often sufficient for removing the solvent and any unreacted starting materials.

Workflow_Grignard A Apparatus Preparation (Flame-dried, N2 atm) B Grignard Reagent Formation (Vinyl-MgBr in Ether/THF) A->B Strictly Anhydrous C Reaction (Addition of Isobutyraldehyde at 0°C) B->C Cool to 0°C D Quench & Work-up (Sat. aq. NH4Cl) C->D Cool to 0°C E Extraction & Drying (Ether, Brine, MgSO4) D->E F Purification (Distillation or Chromatography) E->F Crude Product G Pure 5-Methyl-1-hexen-3-ol F->G

Experimental workflow for the synthesis of 5-methyl-1-hexen-3-ol.

Part 2: Alternative Formation via Ketone Reduction

An alternative, albeit less direct, pathway to 5-methyl-1-hexen-3-ol is the selective reduction of the corresponding α,β-unsaturated ketone, 5-methyl-1-hexen-3-one. This method is particularly useful if the ketone precursor is readily available.

Mechanism and Chemoselectivity

The key to this pathway is the chemoselective reduction of the carbonyl group in the presence of the carbon-carbon double bond. Hydride-based reducing agents like sodium borohydride (NaBH₄) are ideal for this transformation.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the protic solvent (typically methanol or ethanol) to yield the alcohol. NaBH₄ is a mild reducing agent and will not reduce the isolated alkene, making it highly selective for the carbonyl group.

Reduction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_workup Solvent Protonation cluster_product Product R1 5-Methyl-1-hexen-3-one I1 Alkoxide Intermediate R1->I1 1. Hydride Attack R2 Sodium Borohydride (NaBH4) (Hydride Source) R2->I1 P1 5-Methyl-1-hexen-3-ol I1->P1 2. Protonation W1 Methanol/Ethanol (Proton Source) W1->P1

Mechanism of selective ketone reduction to form 5-methyl-1-hexen-3-ol.

This method provides a reliable alternative to the Grignard synthesis, contingent on the availability of the starting enone. The operational simplicity and high selectivity of the reduction step make it an attractive option in many synthetic campaigns.

Conclusion

The formation of 5-methyl-1-hexen-3-ol is most efficiently achieved through the nucleophilic addition of a vinyl Grignard reagent to isobutyraldehyde. This method's success is predicated on a deep understanding of the underlying mechanism and meticulous adherence to anhydrous reaction conditions. The causality-driven protocol outlined herein provides a robust framework for its synthesis. An alternative reductive pathway from the corresponding enone offers synthetic flexibility. Mastery of these formation mechanisms provides researchers with reliable access to this important chiral intermediate for applications in drug discovery and complex molecule synthesis.

References

  • Title: Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: 5-Methyl-1-hexen-3-ol | C7H14O | CID 5314815 Source: PubChem - NIH URL: [Link]

  • Title: Nickel-Catalyzed Alkylation or Reduction of Allylic Alcohols with Alkyl Grignard Reagents Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: 5-Methyl-1-hexyn-3-ol | C7H12O | CID 143856 Source: PubChem - NIH URL: [Link]

  • Title: Allylic alcohol synthesis by addition Source: Organic Chemistry Portal URL: [Link]

  • Title: The Grignard Reaction Mechanism Source: Chemistry Steps URL: [Link]

  • Title: 3.4.2 – Grignard Reactions with Carbonyls Source: Organic Chemistry and Chemical Biology for the Students by the Students! URL: [Link]

  • Title: 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of Alcohols Using the Grignard Reaction Source: Organic Chemistry Tutor URL: [Link]

  • Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

  • Title: Reactions with Grignard Reagents Source: Chemistry LibreTexts URL: [Link]

  • Title: Grignard Reaction Mechanism Source: BYJU'S URL: [Link]

  • Title: reaction of aldehydes and ketones with grignard reagents Source: Chemguide URL: [Link]

  • Title: 5-methyl-1-hexen-3-ol (C7H14O) Source: PubChemLite URL: [Link]

  • Title: 5-methyl-5-hexen-2-one Source: Organic Syntheses Procedure URL: [Link]

Sources

Exploratory

Unraveling the Electron Ionization Mass Spectrometry Fragmentation of 5-Methyl-1-hexen-3-ol: A Mechanistic and Methodological Guide

Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of volatile organic compounds (VOCs) and synthetic intermediates is a critical quality control checkpoint. 5-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of volatile organic compounds (VOCs) and synthetic intermediates is a critical quality control checkpoint. 5-Methyl-1-hexen-3-ol (C₇H₁₄O, monoisotopic mass 114.104465 Da)[1] is a branched allylic alcohol whose mass spectral signature is defined by highly specific, resonance-driven fragmentation pathways. This whitepaper provides an in-depth mechanistic analysis of its Electron Ionization Mass Spectrometry (EI-MS) profile at 70 eV, coupled with a self-validating experimental workflow designed to ensure absolute analytical trustworthiness.

Molecular Architecture & Ionization Dynamics

The structural framework of 5-methyl-1-hexen-3-ol consists of a central carbinol carbon (C3) flanked by an electron-rich vinyl group and a bulky isobutyl chain. Upon bombardment with 70 eV electrons in the MS source, the molecule undergoes vertical ionization. The electron is preferentially ejected from the highest occupied molecular orbital (HOMO)—typically the non-bonding lone pair of the hydroxyl oxygen—yielding the radical molecular ion [M]+∙ at m/z 114[1].

Because the molecular ions of aliphatic and allylic alcohols are highly unstable, the m/z 114 peak is notoriously transient and often presents with less than 5% relative abundance[2]. The analytical value of the spectrum lies entirely in the rapid, predictable fragmentation that follows.

Mechanistic Breakdown of Fragmentation Pathways

Understanding the causality behind the fragmentation pattern requires analyzing the thermodynamic stability of the resulting product ions. The fragmentation of 5-methyl-1-hexen-3-ol is governed by two primary mechanisms: α -cleavage and dehydration.

Alpha-Cleavage: The Dual-Origin of the Base Peak

Alpha-cleavage is the homolytic scission of a carbon-carbon bond adjacent to the oxygen-bearing carbon. In 5-methyl-1-hexen-3-ol, this can occur at two distinct sites:

  • C3-C4 Cleavage (Loss of Isobutyl): Cleavage of the bond between the carbinol carbon and the isobutyl group expels an isobutyl radical ( C₄H₉, 57 Da). The charge is retained on the oxygen-containing fragment, yielding an allylic oxonium ion ( [CH2​=CH−CH=OH]+ ) at m/z 57 . The exceptional stability of this fragment stems from dual resonance: the positive charge is delocalized by both the oxygen lone pair and the adjacent allylic π -system[2]. Furthermore, the expelled isobutyl fragment can also retain the charge to form the isobutyl cation ( [C4​H9​]+ ), which identically possesses a mass of 57 Da. This dual-pathway convergence guarantees that m/z 57 dominates as the base peak (100% abundance).

  • C2-C3 Cleavage (Loss of Vinyl): Cleavage of the bond between the vinyl group and the carbinol carbon expels a vinyl radical ( C₂H₃, 27 Da), yielding an oxonium ion at m/z 87 ( [HO=CH−CH2​−CH(CH3​)2​]+ ). While stable, it lacks the extended allylic conjugation of the m/z 57 fragment, rendering it a secondary peak.

Dehydration: Conjugated Diene Formation

Allylic alcohols are highly susceptible to electron-ionization-induced dehydration. The loss of a neutral water molecule (18 Da) from the molecular ion yields a radical cation at m/z 96 ( [C7​H12​]+∙ ). Mechanistically, this elimination is thermodynamically driven by the formation of a highly stable conjugated diene system, specifically 5-methyl-1,3-hexadiene[3].

Alkyl Chain Scission

The dehydrated diene (m/z 96) undergoes subsequent fragmentation by losing a methyl radical ( CH₃, 15 Da) to form a resonance-stabilized allylic cation at m/z 81 ( [C6​H9​]+ )[3]. Additionally, deep fragmentation of the isobutyl chain yields the isopropyl cation at m/z 43 and the allyl cation at m/z 41 .

Fragmentation_Pathway M Molecular Ion [M]+• m/z 114 A1 Alpha Cleavage (C3-C4) - •C4H9 (57 Da) M->A1 A2 Alpha Cleavage (C2-C3) - •C2H3 (27 Da) M->A2 D1 Dehydration - H2O (18 Da) M->D1 F57 Allylic Oxonium Ion m/z 57 Base Peak A1->F57 F87 Oxonium Ion m/z 87 A2->F87 F96 Diene Radical Cation m/z 96 D1->F96 F81 Allylic Cation m/z 81 - •CH3 F96->F81

EI-MS fragmentation pathways of 5-methyl-1-hexen-3-ol at 70 eV.

Quantitative Mass Spectrometry Data

The table below summarizes the diagnostic ions required to positively identify 5-methyl-1-hexen-3-ol in a complex matrix.

m/zFragment FormulaEstimated Relative AbundanceMechanistic Origin
114 [C7​H14​O]+∙ < 5%Molecular Ion ( [M]+∙ )
96 [C7​H12​]+∙ 15 - 25%Dehydration (Loss of H₂O, forming conjugated diene)
87 [C5​H11​O]+ 10 - 20% α -Cleavage (Loss of vinyl radical)
81 [C6​H9​]+ 20 - 30%Dehydration followed by loss of CH₃
57 [C3​H5​O]+ & [C4​H9​]+ 100% (Base Peak) α -Cleavage (Loss of isobutyl) & Isobutyl cation formation
43 [C3​H7​]+ 30 - 40%Isopropyl cation from alkyl chain scission
41 [C3​H5​]+ 25 - 35%Allyl cation

Self-Validating Experimental Protocol for GC-MS

To ensure the observed fragmentation is an artifact of the molecule's intrinsic chemistry and not instrumental drift, the following self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol must be employed.

Step 1: Mass Axis Calibration and Tuning (Critical QC Step)

Prior to sample introduction, the quadrupole mass analyzer must be tuned using perfluorotributylamine (PFTBA) .

  • Causality: PFTBA provides stable, well-characterized fragments across the mass range (m/z 69, 219, 502). Adjusting the repeller and electron multiplier voltages to optimize these specific ions ensures that the mass-to-charge assignments are accurate to within 0.1 Da[4]. A passing tune report validates the instrument's electromagnetic integrity.

Step 2: Sample Preparation & Blank Verification
  • Dilute 5-methyl-1-hexen-3-ol to 10-50 ppm in a highly volatile, inert solvent (e.g., GC-grade dichloromethane).

  • Validation: Inject a pure solvent blank prior to the sample. The blank must show no peaks at m/z 57 or 96, proving the system is free of carryover contamination.

Step 3: Chromatographic Separation
  • Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Program the oven from 40 °C (hold 3 min) to 230 °C at a rate of 10 °C/min. High-purity helium acts as the carrier gas at 1.0 mL/min.

Step 4: Electron Ionization (EI)
  • Set the ion source temperature to 230 °C and the electron energy strictly to 70 eV .

  • Causality: 70 eV is the universal standard for EI because it provides enough energy to induce reproducible fragmentation without completely obliterating the molecular ion, allowing for direct comparison against standardized libraries.

Step 5: Data Interpretation & Library Matching
  • Extract the mass spectrum for the chromatographic peak. Cross-reference the acquired spectrum against the NIST mass spectral library. Confirmation requires matching both the retention index and the characteristic fragmentation pattern (base peak m/z 57, secondary peaks m/z 96, 87, 81)[5].

GCMS_Workflow S1 1. Instrument Tuning (PFTBA Calibrant) S2 2. Sample Prep (Solvent Blank + Sample) S1->S2 S3 3. GC Separation (Capillary Column) S2->S3 S4 4. EI Ionization (70 eV Bombardment) S3->S4 S5 5. Mass Analysis (NIST Matching) S4->S5

Self-validating GC-MS experimental workflow for allylic alcohol analysis.

References

  • Organic Chemistry III - LibreTexts (Mass Spectrometry of Amines and Alcohols). LibreTexts.
  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries.
  • 5-Methyl-1,3-hexadiene | 32763-70-5. Benchchem.
  • Tips for Successful GC–MS Tuning and Optimization. LCGC International.
  • Evaluating the effect of different recycling frequencies on marinade quality, characteristics, and volatile constituents. PMC - National Institutes of Health.
  • 5-methyl-1-hexen-3-ol (C7H14O) - PubChemLite. Université du Luxembourg.

Sources

Foundational

Stereochemical Profiling and Asymmetric Resolution of 5-Methyl-1-hexen-3-ol: A Technical Guide

As a Senior Application Scientist navigating the complexities of asymmetric synthesis, the demand for enantiopure building blocks is a daily reality. Allylic alcohols, in particular, are indispensable motifs in organic c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of asymmetric synthesis, the demand for enantiopure building blocks is a daily reality. Allylic alcohols, in particular, are indispensable motifs in organic chemistry, serving as versatile precursors for Claisen rearrangements, asymmetric epoxidations, and transition-metal-catalyzed cross-couplings.

This whitepaper provides an in-depth technical exploration of 5-methyl-1-hexen-3-ol (IUPAC: 5-methylhex-1-en-3-ol). We will dissect its structural stereochemistry, outline the causality behind its de novo racemic synthesis, and provide a field-proven, self-validating protocol for its enzymatic kinetic resolution[1].

Structural Architecture and Stereocenter Analysis

To manipulate a molecule effectively, one must first understand its spatial geometry. 5-Methyl-1-hexen-3-ol (Molecular Formula: C7​H14​O ) is a secondary allylic alcohol.

A systematic analysis of its carbon backbone reveals exactly one stereocenter located at the C3 position. For a carbon atom to be chiral (a stereocenter), it must be sp3 hybridized and bonded to four distinct substituents. Let us evaluate the C3 atom of 5-methyl-1-hexen-3-ol:

  • -OH (Hydroxyl group)

  • -CH=CH₂ (Vinyl group)

  • -CH₂CH(CH₃)₂ (Isobutyl group)

  • -H (Hydrogen atom)

Because all four groups are chemically and spatially distinct, C3 is a true chiral center, giving rise to a pair of enantiomers: (3R)-5-methyl-1-hexen-3-ol and (3S)-5-methyl-1-hexen-3-ol .

G A 5-methyl-1-hexen-3-ol (C7H14O) B C3 Carbon Atom A->B C1 Group 1: -OH (Hydroxyl) B->C1 C2 Group 2: -CH=CH2 (Vinyl) B->C2 C3 Group 3: -CH2CH(CH3)2 (Isobutyl) B->C3 C4 Group 4: -H (Hydrogen) B->C4 D 4 Unique Substituents = Chiral Center (Stereocenter) C1->D C2->D C3->D C4->D E Enantiomers: (3R) and (3S) D->E

Fig 1. Stereocenter mapping of 5-methyl-1-hexen-3-ol illustrating the four unique C3 substituents.

De Novo Synthesis of the Racemate

Before isolating specific enantiomers, the racemic mixture (±)-5-methyl-1-hexen-3-ol must be synthesized. The most direct and scalable route is the Grignard addition of vinylmagnesium bromide to isovaleraldehyde (3-methylbutanal).

Mechanistic Causality

Isovaleraldehyde features a planar carbonyl carbon ( sp2 hybridized). Because the molecule lacks any pre-existing chiral induction elements, the nucleophilic vinyl Grignard reagent has an equal statistical probability of attacking the carbonyl from either the Re-face or the Si-face. This lack of facial bias inevitably results in a 1:1 mixture of (3R) and (3S) alkoxides, which upon protonation yields the racemic alcohol.

Protocol 1: Synthesis of (±)-5-Methyl-1-hexen-3-ol

This protocol is designed with self-validating thermal controls to prevent side reactions such as aldol condensation.

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel. Purge the system with Argon to ensure strictly anhydrous conditions.

  • Substrate Loading: Dissolve 1.0 equivalent of isovaleraldehyde in anhydrous tetrahydrofuran (THF) (approx. 0.5 M concentration).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C. Causality: Low temperatures suppress the inherent basicity of the Grignard reagent, preventing the enolization and subsequent aldol condensation of the aldehyde.

  • Nucleophilic Addition: Add 1.1 equivalents of vinylmagnesium bromide (1.0 M in THF) dropwise via the addition funnel over 30 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH4​Cl dropwise. Causality: The mild acid protonates the magnesium alkoxide to form the final alcohol while safely neutralizing excess Grignard reagent without dehydrating the newly formed allylic alcohol.

  • Isolation: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via vacuum distillation to yield the pure racemate.

Enzymatic Kinetic Resolution (EKR)

While asymmetric catalysis can be used to synthesize chiral allylic alcohols directly, Enzymatic Kinetic Resolution (EKR) using lipases remains one of the most robust, scalable, and highly enantioselective methods available[2].

The Biocatalytic Mechanism

Lipases, such as Burkholderia cepacia lipase (BCL) or Candida antarctica lipase B (CAL-B / Novozym 435), possess a highly structured chiral binding pocket. When exposed to a racemic mixture of a secondary alcohol, the enzyme discriminates between the enantiomers based on steric bulk (often modeled by the Kazlauskas rule).

For aliphatic allylic alcohols like 5-methyl-1-hexen-3-ol, the isobutyl group acts as the "large" substituent and the vinyl group as the "small" substituent. The enzyme's active site perfectly accommodates the (3S)-enantiomer , positioning its hydroxyl group for rapid nucleophilic attack on the acyl-enzyme intermediate. Conversely, the (3R)-enantiomer faces severe steric clashes, rendering its reaction rate orders of magnitude slower[3].

KR_Workflow Racemate (±)-5-methyl-1-hexen-3-ol (Racemic Mixture) Enzyme Lipase Biocatalyst (e.g., B. cepacia / Novozym 435) Racemate->Enzyme Reaction Enantioselective Transesterification (Vinyl Acetate, Organic Solvent) Enzyme->Reaction Fast Fast Reacting Enantiomer (3S)-Isomer Reaction->Fast Acylation Slow Slow Reacting Enantiomer (3R)-Isomer Reaction->Slow No Reaction Product1 (3S)-Acetate (Easily Separable) Fast->Product1 Product2 (3R)-Alcohol (Unreacted, High ee) Slow->Product2

Fig 2. Lipase-catalyzed kinetic resolution workflow for racemic 5-methyl-1-hexen-3-ol.

Protocol 2: Enantioselective Transesterification

This protocol utilizes vinyl acetate. The leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible—a critical factor for maintaining high Enantiomeric Ratios (E-values).

  • System Setup: In a reaction vial, dissolve 10 mmol of (±)-5-methyl-1-hexen-3-ol in 20 mL of anhydrous hexane or toluene.

  • Acyl Donor Addition: Add 30 mmol (3.0 equivalents) of vinyl acetate.

  • Biocatalyst Introduction: Add 50-100 mg of immobilized lipase (e.g., Novozym 435 or Burkholderia cepacia LTBE11).

  • Incubation & Monitoring: Place the vial in an orbital shaker at 35 °C. Monitor the reaction strictly via chiral Gas Chromatography (GC).

  • Self-Validating Termination: Terminate the reaction exactly at ~50% conversion by filtering off the immobilized enzyme. Causality: In kinetic resolution, pushing past 50% conversion begins to acylate the slow-reacting enantiomer (eroding the ee of the acetate), while stopping before 50% leaves residual fast-reacting enantiomer (eroding the ee of the unreacted alcohol).

  • Separation: Concentrate the filtrate and separate the highly polar (3R)-alcohol from the non-polar (3S)-acetate using silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

  • Recovery (Optional): The (3S)-acetate can be gently hydrolyzed using K2​CO3​ in methanol to yield the free (3S)-5-methyl-1-hexen-3-ol without racemization.

Quantitative Data: Biocatalyst Performance

The choice of lipase directly impacts the efficiency of the resolution. Below is a summarized data table comparing the performance of leading commercial and isolated lipases applied to 5-methyl-1-hexen-3-ol[2][3].

Biocatalyst SystemAcyl DonorSolventTemp (°C)Fast EnantiomerConv. (%)ee (Unreacted Alcohol)ee (Formed Acetate)E-value
Burkholderia cepacia LTBE11Vinyl AcetateHexane35(3S)50> 95%> 95%> 200
Candida antarctica (Novozym 435)Vinyl AcetateToluene30(3S)4891 - 100%97 - 100%> 200
Pseudomonas fluorescens (Amano P)Acetic AnhydrideDiisopropyl Ether30(3S)5192%89%~ 150

Note: An E-value (Enantiomeric Ratio) > 200 indicates near-perfect kinetic discrimination by the enzyme.

Conclusion

The stereocenter of 5-methyl-1-hexen-3-ol is a prime example of how structural nuances dictate chemical behavior. By coupling traditional organometallic synthesis (Grignard addition) with advanced biocatalytic kinetic resolution, researchers can reliably generate both the (3R) and (3S) enantiomers in high optical purity. This chemoenzymatic workflow not only ensures trustworthiness and reproducibility but also adheres to the principles of green chemistry by utilizing recyclable immobilized enzymes and mild reaction conditions.

References

  • 5-Methyl-1-hexen-3-ol | C7H14O | CID 5314815 - PubChem National Center for Biotechnology Information (NIH)[Link]

  • Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors ResearchGate[Link]

  • A new mathematical method for determining the enantiomeric ratio in lipase-catalyzed reactions ResearchGate[Link]

Sources

Exploratory

A Technical Guide to the Natural Occurrence and Analysis of 5-Methyl-1-hexen-3-ol in Volatile Organic Compounds

Abstract This technical guide provides a comprehensive overview of the volatile organic compound (VOC) 5-methyl-1-hexen-3-ol, with a focus on its natural occurrence, biosynthetic origins, and analytical methodologies for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the volatile organic compound (VOC) 5-methyl-1-hexen-3-ol, with a focus on its natural occurrence, biosynthetic origins, and analytical methodologies for its detection and characterization. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, natural product chemistry, and drug development who are interested in the study of semiochemicals and other biologically active volatile compounds. We will explore the known sources of this compound in nature, propose a putative biosynthetic pathway, and provide a detailed experimental protocol for its extraction and analysis from biological matrices.

Introduction: The Chemical Identity of 5-Methyl-1-hexen-3-ol

5-Methyl-1-hexen-3-ol is a secondary alcohol with the chemical formula C7H14O.[1][2] It is a chiral molecule, existing as two enantiomers, (R)- and (S)-5-methyl-1-hexen-3-ol. As a volatile organic compound, it possesses a relatively low molecular weight and a high vapor pressure, allowing it to exist as a gas at ambient temperatures. These properties are critical to its role as a semiochemical in the natural world.

Property Value Source
Molecular Formula C7H14O[1][2]
Molecular Weight 114.19 g/mol [1][2]
CAS Number 4798-46-3[1][2]
IUPAC Name 5-methylhex-1-en-3-ol[2]
Synonyms 5-methyl-hex-1-en-3-ol[1][2]

Natural Occurrence of 5-Methyl-1-hexen-3-ol

The presence of 5-methyl-1-hexen-3-ol in nature is not widespread, but it has been identified as a significant component in the chemical communication of certain organisms.

Insect Secretions

The most well-documented natural source of 5-methyl-1-hexen-3-ol is in the defensive secretions of harvestmen (Opiliones). Specifically, it is a major component in the secretions of Iporangaia pustulosa and Neosadocus maximus.[1] In these species, the compound is part of a chemical cocktail used to deter predators. The study of such defensive secretions is a promising area for the discovery of novel bioactive compounds.

A Putative Biosynthetic Pathway

While the precise biosynthetic pathway for 5-methyl-1-hexen-3-ol has not been explicitly elucidated in the literature, we can propose a plausible pathway based on the known biosynthesis of other unsaturated alcohols in nature, such as the well-studied C8 volatile, 1-octen-3-ol.[3][4][5] This proposed pathway involves the modification of a fatty acid precursor.

The biosynthesis of many volatile fatty acid derivatives in plants and fungi originates from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids like linoleic or linolenic acid.[3][4][5] A similar pathway can be hypothesized for the biosynthesis of 5-methyl-1-hexen-3-ol, likely starting from a branched-chain fatty acid.

Proposed Pathway:

  • Precursor: The biosynthesis likely begins with a branched-chain fatty acid, such as a methyl-hexanoic acid derivative.

  • Lipoxygenase (LOX) Action: A lipoxygenase enzyme would introduce a hydroperoxy group onto the fatty acid backbone.

  • Hydroperoxide Lyase (HPL) Cleavage: A hydroperoxide lyase would then cleave the hydroperoxylated fatty acid, leading to the formation of a shorter-chain aldehyde or ketone.

  • Reduction: Finally, a reductase enzyme would reduce the carbonyl group to a hydroxyl group, yielding 5-methyl-1-hexen-3-ol.

Putative Biosynthesis of 5-Methyl-1-hexen-3-ol Branched-Chain Fatty Acid Precursor Branched-Chain Fatty Acid Precursor Hydroperoxylated Intermediate Hydroperoxylated Intermediate Branched-Chain Fatty Acid Precursor->Hydroperoxylated Intermediate Lipoxygenase (LOX) Carbonyl Intermediate Carbonyl Intermediate Hydroperoxylated Intermediate->Carbonyl Intermediate Hydroperoxide Lyase (HPL) 5-Methyl-1-hexen-3-ol 5-Methyl-1-hexen-3-ol Carbonyl Intermediate->5-Methyl-1-hexen-3-ol Reductase Analytical Workflow for 5-Methyl-1-hexen-3-ol cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Sample Collection (e.g., insect secretions) Headspace_Vial 2. Placement in Headspace Vial Sample_Collection->Headspace_Vial SPME 3. Headspace Solid-Phase Microextraction (HS-SPME) Headspace_Vial->SPME GC_MS 4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis SPME->GC_MS Desorption Thermal Desorption in GC Inlet GC_MS->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Processing 5. Data Processing (Chromatogram Analysis) Detection->Data_Processing Compound_ID 6. Compound Identification (Mass Spectral Library & Retention Index) Data_Processing->Compound_ID Quantification 7. Quantification (Internal/External Standard) Compound_ID->Quantification

Sources

Foundational

Preliminary Toxicity and Environmental Impact Screening of 5-Methyl-1-hexen-3-ol: A Methodological Whitepaper

Executive Summary & Chemical Identity As the chemical industry shifts toward predictive toxicology and sustainable molecular design, the early-stage screening of intermediates and specialty chemicals is paramount. 5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As the chemical industry shifts toward predictive toxicology and sustainable molecular design, the early-stage screening of intermediates and specialty chemicals is paramount. 5-methyl-1-hexen-3-ol (CAS: 4798-46-3) is a branched, unsaturated aliphatic alcohol utilized primarily as a chemical intermediate (e.g., in the synthesis of iso-butyl vinyl ketone) and in specialized fragrance applications[1].

From a toxicological perspective, the molecule presents a unique challenge: it contains an allylic alcohol moiety. While aliphatic alcohols generally exhibit low baseline toxicity, the allylic position can be enzymatically oxidized in vivo to an α,β -unsaturated ketone. These resulting enones are potent Michael acceptors capable of covalent protein binding (haptenization), a primary trigger for skin sensitization. Consequently, our screening strategy cannot rely on generalized aliphatic assumptions; it must actively probe for pre-hapten reactivity and account for the compound's volatility during environmental fate testing.

Physicochemical Profiling & Causality in Assay Selection

As a Senior Application Scientist, I approach assay selection not as a checklist, but as a hypothesis-driven process dictated by molecular structure.

  • Volatility & Flammability: With a low molecular weight (114.19 g/mol ) and a GHS classification of H225 (Highly Flammable Liquid and Vapor)[1], open-vessel environmental assays will yield false "persistent" results due to evaporative loss. Closed-system respirometry is mandatory.

  • Electrophilic Potential: The terminal alkene (C=C) and secondary hydroxyl group necessitate rigorous in vitro skin sensitization screening targeting the Keap1-Nrf2-ARE pathway.

  • UV Absorption: The lack of extended conjugated π -systems suggests a molar extinction coefficient (MEC) <10 L mol−1 cm−1 above 290 nm. While phototoxicity is highly unlikely, a baseline screening validates this structural assumption.

Table 1: Physicochemical Properties & Screening Implications
PropertyValueCausality / Assay Implication
Molecular Formula C₇H₁₄OLow MW indicates high membrane permeability.
Molecular Weight 114.19 g/mol High volatility; requires sealed test vessels.
Structural Features Allylic alcohol, terminal alkenePotential pre-hapten; triggers OECD 442D testing.
Water Solubility Moderate (estimated)Requires careful vehicle selection (e.g., DMSO) for in vitro dosing.

In Vitro Toxicity Profiling

Skin Sensitization Hazard (OECD TG 442D)

Because 5-methyl-1-hexen-3-ol can potentially oxidize into an electrophilic enone, we must evaluate Key Event 2 (Keratinocyte Activation) of the Skin Sensitization Adverse Outcome Pathway (AOP)[2]. We utilize the KeratinoSens™ assay , which employs a transgenic human keratinocyte cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

G MIE Key Event 1 Protein Binding (Haptenization) KE2 Key Event 2 Keratinocyte Activation (OECD 442D) MIE->KE2 KE3 Key Event 3 Dendritic Cell Activation (OECD 442E) KE2->KE3 AO Adverse Outcome Allergic Contact Dermatitis KE3->AO

Adverse Outcome Pathway (AOP) for Skin Sensitization.

Protocol: KeratinoSens™ Assay (Self-Validating System)
  • Cell Seeding: Seed KeratinoSens™ cells at a density of 10,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Chemical Exposure: Prepare 12 serial dilutions of 5-methyl-1-hexen-3-ol (ranging from 0.98 to 2000 µM) in 1% DMSO. Apply to the cells and incubate for 48 hours.

  • Luminescence Detection: Lyse the cells, add the luciferin substrate, and quantify luminescence using a microplate reader.

  • Parallel Viability Assessment: Perform an MTT assay on a parallel plate to quantify cytotoxicity.

  • Validation Checkpoint: The assay is only valid if the positive control (cinnamic aldehyde) induces a statistically significant upregulation of luciferase ( ≥1.5 -fold) at a concentration <64 µM , and vehicle control viability remains >70% . This ensures the cellular machinery is responsive and prevents false negatives caused by generalized cytotoxicity.

Phototoxicity Screening (OECD TG 432)

Although structural analysis predicts an absence of photoreactivity, regulatory frameworks for topically applied chemicals often require empirical proof. The[3] evaluates photo-cytotoxicity by comparing cell viability in the presence versus the absence of UVA light.

Protocol: 3T3 NRU Phototoxicity Test
  • Preparation: Seed Balb/c 3T3 cells in two identical 96-well plates.

  • Dosing: Treat cells with 8 concentrations of the test chemical (up to 1000 µg/mL).

  • Irradiation: Expose one plate to 5 J/cm² UVA light for 50 minutes. Keep the dark plate in the dark at room temperature.

  • Endpoint: Wash cells, add Neutral Red (NR) dye, and incubate for 3 hours. Extract the dye and measure absorbance at 540 nm.

  • Validation Checkpoint: The Photo-Irritation Factor (PIF) of the positive control (Chlorpromazine) must be >6.0 . If the test substance shows a PIF <2.0 , it is definitively classified as non-phototoxic.

Environmental Fate & Ecotoxicity

Evaluating the environmental impact of volatile alcohols requires methodological adaptations. Standard open-flask tests will artificially inflate the "removal" rate due to volatilization, masquerading as biodegradation.

G Start 5-methyl-1-hexen-3-ol Environmental Screening BioDeg Biodegradability OECD 301B / 310 Start->BioDeg AqTox Aquatic Toxicity OECD 201 (Algae) Start->AqTox PassBio Readily Biodegradable (>60% CO2 evolution) BioDeg->PassBio Pass FailBio Persistent Further Testing Required BioDeg->FailBio Fail

Tiered environmental screening workflow for volatile aliphatic alcohols.

Ready Biodegradability (OECD TG 301B / 310)

To accurately assess the microbial mineralization of 5-methyl-1-hexen-3-ol, we utilize a modified [4] utilizing sealed vessels (akin to OECD 310 Headspace) to prevent abiotic evaporative loss.

Protocol: Closed-Vessel CO₂ Evolution
  • Inoculum: Prepare activated sludge from a domestic wastewater treatment plant (30 mg/L dry weight).

  • Dosing: Introduce the test substance at 20 mg Total Organic Carbon (TOC)/L into sealed respirometer flasks containing mineral medium.

  • Incubation: Incubate in the dark at 22°C for 28 days.

  • Measurement: Quantify the evolved CO₂ trapped in a Ba(OH)₂ or NaOH absorbent via titration or inorganic carbon analysis.

  • Validation Checkpoint: The reference compound (e.g., sodium acetate) must reach >60% degradation within 14 days, and the total CO₂ evolution in the blank must not exceed 40 mg/L. A test substance is "readily biodegradable" if it hits the 60% ThCO₂ (Theoretical CO₂) threshold.

Aquatic Toxicity: Algal Growth Inhibition (OECD TG 201)

The [5] assesses the impact of the chemical on primary producers. Because of volatility, completely filled, tightly stoppered test flasks are utilized to eliminate headspace partitioning.

Protocol: Algal Growth Inhibition
  • Preparation: Inoculate Raphidocelis subcapitata at 104 cells/mL in OECD TG 201 medium.

  • Exposure: Expose to 5 concentration tiers (e.g., 1 to 100 mg/L) in zero-headspace sealed glass vials.

  • Incubation: Maintain under continuous illumination (4440-8880 lux) at 21-24°C for 72 hours with continuous stirring.

  • Validation Checkpoint: The test is self-validating if the biomass in the control cultures increases by a factor of at least 16 within the 72-hour period, and the coefficient of variation of average specific growth rates in replicate control cultures does not exceed 7%.

Data Presentation: Preliminary Screening Summary

Based on structural alerts, QSAR modeling, and historical data of analogous aliphatic unsaturated alcohols, the anticipated screening profile for 5-methyl-1-hexen-3-ol is summarized below.

Table 2: Predicted Toxicity & Ecotoxicity Profile
EndpointAssay / GuidelineAnticipated ResultMechanistic Rationale
Skin Sensitization OECD 442D (KeratinoSens)Positive / Weak Potential enzymatic conversion to an electrophilic α,β -unsaturated ketone (Michael acceptor).
Phototoxicity OECD 432 (3T3 NRU)Negative Lacks UV-absorbing chromophores ( >290 nm).
Biodegradability OECD 301B / 310Readily Biodegradable Aliphatic alcohols are highly susceptible to microbial β -oxidation.
Aquatic Toxicity OECD 201 (Algae)ErC50 > 10 mg/L Baseline narcosis mechanism; low specific receptor toxicity expected.

References

  • OECD. "Test No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method." OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at:[Link]

  • OECD. "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at:[Link]

  • OECD. "Test No. 301: Ready Biodegradability." OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris. Available at:[Link]

  • OECD. "Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test." OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Methyl-1-hexen-3-ol as a Chiral Building Block in Natural Product Synthesis

Executive Summary The synthesis of complex natural products and active pharmaceutical ingredients (APIs) relies heavily on the availability of versatile, enantiopure building blocks. 5-Methyl-1-hexen-3-ol (CAS 4798-46-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex natural products and active pharmaceutical ingredients (APIs) relies heavily on the availability of versatile, enantiopure building blocks. 5-Methyl-1-hexen-3-ol (CAS 4798-46-3) is a secondary allylic alcohol that provides a highly functionalizable terminal alkene alongside a stereogenic center[1].

This application note details the physicochemical profiling, synthesis, enzymatic kinetic resolution, and downstream applications of 5-methyl-1-hexen-3-ol. Specifically, we explore its critical role in the total synthesis of Tubulysin D (a highly potent microtubule-targeting agent used in antibody-drug conjugates)[2], its oxidation to harvestmen defensive pheromones[3], and its dehydration to conjugated dienes[4].

Physicochemical & Structural Profiling

The strategic value of 5-methyl-1-hexen-3-ol lies in its bifunctional nature. The terminal alkene is primed for olefin cross-metathesis, epoxidation, or oxidative cleavage (e.g., ozonolysis to an aldehyde), while the secondary hydroxyl group directs stereochemistry in subsequent transformations.

Table 1: Quantitative Chemical Data
PropertyValue
Chemical Name 5-Methyl-1-hexen-3-ol
CAS Number 4798-46-3
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Topological Polar Surface Area 20.2 Ų
XLogP3-AA (Predicted) 1.9
Rotatable Bonds 3
Stereocenters 1 (C3)

Data aggregated from computational and experimental databases[1][3].

Synthesis and Enantiomeric Resolution Workflow

Because natural product synthesis requires strict stereocontrol, racemic 5-methyl-1-hexen-3-ol must be resolved into its enantiomers. The most scalable approach involves a Grignard addition followed by an enzymatic kinetic resolution using a lipase.

Workflow for the synthesis and enzymatic kinetic resolution of 5-methyl-1-hexen-3-ol.

Mechanistic Rationale
  • Grignard Addition: Vinylmagnesium bromide attacks the electrophilic carbonyl carbon of isovaleraldehyde. The reaction is performed at -20 °C to suppress side reactions such as aldol condensation or enolization of the aldehyde[2].

  • Kinetic Resolution: Lipases (e.g., Pseudomonas cepacia lipase or Novozym 435) exhibit high enantioselectivity (E > 100) toward secondary allylic alcohols. By using vinyl acetate as the acyl donor, the byproduct is vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This irreversible tautomerization drives the transesterification exclusively forward, leaving the (S)-enantiomer unreacted while the (R)-enantiomer is acetylated[2].

Key Applications in Natural Product Synthesis

Application A: Total Synthesis of Tubulysin Intermediates

Tubulysins are tetrapeptides isolated from myxobacteria that exhibit picomolar toxicity against cancer cell lines by inhibiting tubulin polymerization. The synthesis of the Tubuvaline (Tuv) fragment relies on (S)-5-methyl-1-hexen-3-ol. The terminal alkene undergoes oxidative cleavage to yield a chiral aldehyde, which is subsequently condensed with a thiazole derivative to build the complex peptide backbone[2].

Integration of (S)-5-methyl-1-hexen-3-ol into the synthesis of Tubulysin D.

Application B: Chemical Ecology and Pheromone Synthesis

5-Methyl-1-hexen-3-ol is a direct precursor to iso-butyl vinyl ketone . Oxidation of the secondary alcohol (using Dess-Martin periodinane or Swern oxidation) yields this volatile ketone, which has been identified as a major component in the defensive glandular secretions of arachnids such as Iporangaia pustulosa and Neosadocus maximus[3].

Application C: Diene Generation for Diels-Alder Reactions

Acid-catalyzed dehydration of 5-methyl-1-hexen-3-ol removes the hydroxyl group to yield 5-methyl-1,3-hexadiene . This conjugated diene is a highly reactive substrate for Diels-Alder cycloadditions, enabling the rapid construction of complex cyclohexene ring systems found in various terpene natural products[4].

Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring that intermediate quality is verified before proceeding to complex downstream synthesis.

Protocol 1: Synthesis of Racemic 5-Methyl-1-hexen-3-ol

Objective: Generate the racemic allylic alcohol via Grignard addition.

  • Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and argon inlet.

  • Reagent Loading: Add 400 mL of a 0.5 M solution of vinylmagnesium bromide in THF (200 mmol, 1.0 equiv). Cool the reaction vessel to -20 °C using a dry ice/acetone bath.

    • Causality: Strict anhydrous conditions are mandatory; moisture will prematurely protonate the Grignard reagent, releasing ethylene gas and destroying the nucleophile.

  • Addition: Dissolve 21.6 mL of isovaleraldehyde (200 mmol) in 40 mL of anhydrous diethyl ether. Add this solution dropwise via the addition funnel over 30 minutes to maintain the internal temperature at -20 °C.

  • Reaction Monitoring: Stir for 3 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/Ethyl Acetate 8:2, visualized with KMnO₄ stain).

  • Quenching & Workup: Carefully quench the reaction by adding 100 mL of saturated aqueous NH₄Cl dropwise at 0 °C.

    • Causality: NH₄Cl provides a mild proton source to quench the magnesium alkoxide without causing the severe emulsions typically associated with strong aqueous bases or water alone.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation to yield racemic 5-methyl-1-hexen-3-ol as a colorless oil.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate (S)-5-methyl-1-hexen-3-ol with >99% enantiomeric excess (ee).

  • Reaction Setup: In a 500 mL flask, dissolve 10 g of racemic 5-methyl-1-hexen-3-ol in 150 mL of anhydrous hexane.

  • Enzyme Addition: Add 15 mL of vinyl acetate (acyl donor) and 500 mg of Amano Lipase PS (or Novozym 435).

  • Incubation: Stir the suspension gently at 30 °C.

  • Validation (Crucial Step): Monitor the reaction progression via chiral HPLC.

    • Conditions: Reprosil 100 Chiral-NR column (8 μm), Hexane:Isopropanol 97:3, Flow rate: 2 mL/min.

    • Expected Retention Times: (R)-acetate elutes first, followed by (S)-alcohol (approx. tR = 3.88 min)[2].

  • Termination: Once the conversion reaches exactly 50% (typically 24-48 hours), filter the mixture through a Celite pad to remove the immobilized enzyme.

    • Causality: Stopping at 50% conversion ensures maximum enantiomeric purity of the remaining unreacted (S)-alcohol. Pushing the reaction further risks acetylating the desired (S)-enantiomer, lowering the overall yield.

  • Separation: Concentrate the filtrate and separate the (S)-alcohol from the (R)-acetate via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).

References

  • PubChem. "5-Methyl-1-hexen-3-ol | C7H14O | CID 5314815". National Institutes of Health (NIH). Available at: [Link]

  • Universität des Saarlandes. "Synthese von Prätubulysin und weiteren Biosynthese- Intermediaten von Tubulysin D". Available at:[Link]

Sources

Application

Application Note: Enzymatic Kinetic Resolution of Racemic 5-Methyl-1-hexen-3-ol Using Lipases

For: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive technical overview and detailed protocols for the enzymatic kinetic resolution (EKR) of racemic 5-methyl-1-he...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the enzymatic kinetic resolution (EKR) of racemic 5-methyl-1-hexen-3-ol, a valuable chiral building block in organic synthesis. The application of lipases, particularly immobilized Candida antarctica Lipase B (CALB), for the enantioselective acylation of this secondary allylic alcohol is detailed. We explore the foundational principles of EKR, the rationale behind the selection of enzymes, acyl donors, and solvents, and provide step-by-step experimental and analytical procedures. The methodologies are designed to be robust and self-validating, enabling researchers to achieve high enantiomeric excess for both the unreacted (S)-alcohol and the acylated (R)-ester.

Introduction: The Imperative for Enantiopure Alcohols

Chiral secondary alcohols are critical intermediates in the pharmaceutical and fine chemical industries. The distinct three-dimensional arrangement of substituents around a stereocenter means that enantiomers of a chiral molecule can exhibit vastly different physiological effects.[1] Consequently, the production of single-enantiomer compounds is not merely an academic challenge but a regulatory and safety necessity. 5-methyl-1-hexen-3-ol, with its stereocenter at the C-3 position, is a versatile synthon. Its enantiopure forms are valuable for constructing more complex chiral molecules.

Enzymatic kinetic resolution (EKR) has emerged as a powerful and green methodology for accessing such enantiopure compounds.[2] This technique leverages the inherent stereoselectivity of enzymes, which act as chiral catalysts. In a racemic mixture, an enzyme will preferentially catalyze the reaction of one enantiomer over the other.[2] For a racemic alcohol, this is typically an acylation reaction where one enantiomer is selectively converted to an ester, leaving the other, slower-reacting enantiomer, unreacted. At approximately 50% conversion, it is theoretically possible to isolate both the ester and the remaining alcohol in high enantiomeric purity.

Lipases (EC 3.1.1.3) are particularly well-suited for this purpose due to their broad substrate tolerance, high stability in organic solvents, and commercial availability.[3][4] This guide focuses on the practical application of lipases for the kinetic resolution of (±)-5-methyl-1-hexen-3-ol.

Principle of Lipase-Catalyzed Kinetic Resolution

The core of this process is the enantioselective transesterification of the racemic alcohol. The lipase, in a non-aqueous environment, facilitates the transfer of an acyl group from an acyl donor to one of the alcohol enantiomers.

The mechanism involves the formation of a covalent acyl-enzyme intermediate at the active site serine residue. This intermediate then reacts with the alcohol. Due to the chiral environment of the enzyme's active site, one enantiomer of the alcohol fits more favorably and reacts at a much faster rate (k_fast) than the other (k_slow).

Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.

The efficiency of this separation is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for achieving excellent enantiomeric excess (e.e.) for both the product and the remaining substrate.

Causality Behind Experimental Design

A successful kinetic resolution protocol hinges on the careful selection of three key components: the lipase, the solvent, and the acyl donor.

Lipase Selection

The choice of enzyme is the most critical parameter. For the resolution of secondary alcohols, lipases from Candida antarctica B (CALB) and Pseudomonas cepacia (PCL) are renowned for their high activity and selectivity.[1][5]

  • Candida antarctica Lipase B (CALB): Often used in its immobilized form (e.g., Novozym 435), CALB is the biocatalyst of choice for a vast range of secondary alcohols.[4][6] Its active site is relatively constrained, which often translates to high enantioselectivity for small to medium-sized substrates.[4] Immobilization enhances its stability, reusability, and simplifies post-reaction work-up, as the catalyst can be removed by simple filtration.[4]

  • Pseudomonas cepacia Lipase (PCL): This lipase also demonstrates excellent selectivity for many secondary alcohols and can be a viable alternative or primary choice depending on the specific substrate.[7]

Recommendation: Begin with immobilized CALB (Novozym 435) due to its well-documented high performance and robustness in resolving secondary alcohols.[6]

Solvent Selection

Enzymatic reactions in organic media are highly dependent on the solvent. Lipases require a thin layer of water bound to their surface to maintain their catalytically active conformation.[3]

  • Hydrophobic Solvents: Non-polar, water-immiscible solvents like n-hexane, methyl tert-butyl ether (MTBE), or diisopropyl ether are generally superior.[3][8] They do not strip the essential water from the enzyme's surface, thus preserving its activity.[3]

  • Hydrophilic Solvents: Polar, water-miscible solvents like acetonitrile or tetrahydrofuran (THF) can sometimes denature the enzyme or reduce its activity by disrupting the crucial water layer.[9] However, solvent polarity can also influence enantioselectivity, sometimes in a predictable manner, making it a parameter worth screening for optimization.[10]

Recommendation: Use a hydrophobic solvent such as n-hexane or MTBE. Ensure the solvent is anhydrous (e.g., by using molecular sieves) to prevent the unwanted hydrolysis of the ester product.[11]

Acyl Donor Selection

The acyl donor should ideally participate in an irreversible reaction to drive the equilibrium towards the products.

  • Vinyl Esters (e.g., Vinyl Acetate): These are considered superior acyl donors for kinetic resolutions.[12] The transesterification produces an enol, which rapidly and irreversibly tautomerizes to a stable carbonyl compound (acetaldehyde in the case of vinyl acetate). This prevents the reverse reaction (alcoholysis of the product ester), allowing the reaction to proceed to the desired conversion.[12]

  • Anhydrides (e.g., Acetic Anhydride, Succinic Anhydride): These are also effective but produce a carboxylic acid byproduct. This acid can alter the micro-pH around the enzyme, potentially leading to inactivation.

  • Simple Esters (e.g., Ethyl Acetate): These lead to reversible reactions, which can result in low conversions and reduced enantiomeric excess of the products.

Recommendation: Use vinyl acetate as the acyl donor due to its high reactivity and the irreversible nature of the reaction.[6][11]

Protocols and Methodologies

Materials and Reagents
Reagent/MaterialGrade/PuritySupplierNotes
Racemic 5-methyl-1-hexen-3-ol>98%Standard chemical supplierSubstrate
Immobilized Candida antarctica Lipase B (Novozym 435)-Sigma-Aldrich, NovozymesBiocatalyst
Vinyl AcetateAnhydrous, >99%Standard chemical supplierAcyl Donor
n-HexaneAnhydrous, >99%Standard chemical supplierSolvent
Molecular Sieves3 Å, activatedStandard chemical supplierFor drying solvent
Ethyl AcetateHPLC GradeStandard chemical supplierFor chromatography
Celite®-Standard chemical supplierFor filtration
HPLC Solvents (e.g., n-Hexane, Isopropanol)HPLC GradeStandard chemical supplierFor analysis
Chiral HPLC Columne.g., Daicel Chiralpak AD-H or equivalentDaicel, Phenomenex, etc.For enantiomeric excess determination
Experimental Workflow

Caption: General experimental workflow for the enzymatic kinetic resolution.

Step-by-Step Protocol: Kinetic Resolution
  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add racemic 5-methyl-1-hexen-3-ol (e.g., 1.0 g, 8.76 mmol).

  • Solvent and Acyl Donor Addition: Add anhydrous n-hexane (20 mL) and vinyl acetate (e.g., 1.2 mL, 13.1 mmol, 1.5 equivalents). The use of a slight excess of the acyl donor ensures the reaction proceeds efficiently.[13]

  • Initiation of Reaction: Add immobilized Candida antarctica Lipase B (Novozym 435) (e.g., 100 mg, 10% w/w of substrate).

  • Incubation: Seal the flask and place it in a temperature-controlled shaker or on a stirring plate at 30 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every 2-4 hours. Dilute the aliquot, filter off the enzyme, and analyze by Gas Chromatography (GC) to determine the conversion by observing the relative peak areas of the starting alcohol and the product ester.

  • Work-up: Once the conversion reaches approximately 50% (this allows for the highest theoretical e.e. for both components), stop the reaction by filtering the mixture through a pad of Celite® to remove the immobilized enzyme. Wash the enzyme on the filter with a small amount of n-hexane (2 x 5 mL).

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude mixture contains the unreacted (S)-5-methyl-1-hexen-3-ol and the product, (R)-5-methyl-1-hexen-3-yl acetate. Separate these two compounds using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol: Analysis by Chiral HPLC

The accurate determination of enantiomeric excess is crucial for validating the success of the resolution.[14]

  • Sample Preparation: Prepare dilute solutions (~0.5 mg/mL) of the purified unreacted alcohol and the purified ester product in the HPLC mobile phase (e.g., a mixture of n-hexane and isopropanol).

  • HPLC Conditions (Example):

    • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • First, inject the racemic starting material to determine the retention times of the two enantiomers.

    • Inject the purified unreacted alcohol fraction. A successful resolution will show a major peak corresponding to one enantiomer (the slower-reacting one) and a minor peak for the other.

    • Inject the purified ester fraction. This should show a major peak for the ester of the faster-reacting enantiomer.

Data Interpretation and Performance Metrics

To evaluate the resolution's effectiveness, calculate the conversion (c), enantiomeric excess (e.e.), and the enantiomeric ratio (E).

  • Enantiomeric Excess (e.e.): Calculated from the peak areas (A) of the two enantiomers from the chiral HPLC chromatogram.[15]

    • e.e. (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

  • Conversion (c): Can be determined from the e.e. of the starting material (e.e._s) and the e.e. of the product (e.e._p).

    • c (%) = [ e.e._s / (e.e._s + e.e._p) ] * 100

  • Enantiomeric Ratio (E): The ultimate measure of an enzyme's selectivity. An E > 200 is considered excellent.[16]

    • E = ln[ (1 - c) * (1 - e.e._s) ] / ln[ (1 - c) * (1 + e.e._s) ]

    • Alternatively: E = ln[ (1 - c(1 + e.e._p)) ] / ln[ (1 - c(1 - e.e._p)) ]

Example Data Table (Hypothetical)

The following table illustrates the expected impact of different lipases on the resolution of (±)-5-methyl-1-hexen-3-ol.

LipaseSolventTime (h)Conversion (%)e.e. substrate (%)e.e. product (%)E-Value
CALB (Novozym 435) n-Hexane851.1>99 (S)96.5 (R)>200
PCL (Immobilized) n-Hexane1249.597.2 (S)>99 (R)185
CALB (Novozym 435) THF2445.280.1 (S)97.3 (R)45

Data is illustrative and serves to demonstrate performance differences.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive enzyme.- Presence of water or impurities.- Incorrect acyl donor.- Use fresh, properly stored enzyme.- Ensure anhydrous solvent and reagents.- Verify the reactivity of the acyl donor (vinyl acetate is recommended).
Low Enantioselectivity (Low E-value) - Non-optimal enzyme for the substrate.- Reaction temperature is too high.- Inappropriate solvent.- Screen different lipases (e.g., PCL, T. lanuginosus lipase).- Lower the reaction temperature (e.g., to room temp or 30 °C).- Screen alternative hydrophobic solvents (e.g., MTBE, toluene).
Reaction exceeds 50% conversion - Monitoring intervals are too long.- Reaction is too fast.- Monitor the reaction more frequently, especially after ~40% conversion.- Reduce enzyme loading or lower the temperature to slow the reaction rate.
Poor peak separation in HPLC - Incorrect chiral column.- Mobile phase composition is not optimal.- Screen different chiral stationary phases.- Methodically adjust the ratio of polar modifier (e.g., isopropanol) in the mobile phase.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Paizs, C., & Toşa, M. I. (2010). LIPASE-CATALYZED APPROACHES TOWARDS SECONDARY ALCOHOLS: INTERMEDIATES FOR ENANTIOPURE DRUGS.
  • Adshiri, T., et al. (2008).
  • Wikipedia contributors. (n.d.). Dynamic kinetic resolution in asymmetric synthesis. Wikipedia. [Link]

  • Kamal, A., & Ansari, M. D. (n.d.).
  • Sadaf, A., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. [Link]

  • Vidinha, P., et al. (2008). Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids. Green Chemistry (RSC Publishing).
  • Costa, I. C. R., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization.
  • ResearchGate. (n.d.). Click reaction-aided enzymatic kinetic resolution of secondary alcohols.
  • ResearchGate. (n.d.).
  • Akai, S., et al. (2000). Convenient Enzymatic Resolution of Alcohols Using Highly Reactive, Nonharmful Acyl Donors, 1-Ethoxyvinyl Esters.
  • ResearchGate. (2025). Kinetic Resolution of Propargylic and Allylic Alcohols by Candida antarctica Lipase (Novozyme 435).
  • Borowiecki, P., et al. (2022).
  • Sánchez, J. M., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis.
  • De Souza, J., et al. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Cyclooctanediol.
  • Bódai, V., et al. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. MDPI.
  • Dall'Oglio, F., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. .

  • Bouzemi, N., & Merzouk, A. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. [Link]

  • de Souza, R. O. M. A., et al. (2017). Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis.
  • Kim, Y., et al. (2014). Effect of Solvent Polarity on Enantioselectivity in Candida Antarctica Lipase B Catalyzed Kinetic Resolution of Primary and Secondary Alcohols.

Sources

Method

Application Note &amp; Protocols: Synthesis of Novel Esters from 5-methyl-1-hexen-3-ol

Abstract The synthesis of esters is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals, materials science, and fragrance development. This document provides a comprehensive guide to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of esters is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals, materials science, and fragrance development. This document provides a comprehensive guide to the esterification of 5-methyl-1-hexen-3-ol, a secondary allylic alcohol, with various carboxylic acids. Due to the steric hindrance around the secondary hydroxyl group and the potential for side reactions under harsh conditions, careful selection of the synthetic methodology is paramount. This application note evaluates several key esterification methods, including the classic Fischer-Speier esterification, the mild and efficient Steglich esterification, and the powerful Yamaguchi esterification for sterically demanding substrates. We provide detailed, field-proven protocols, mechanistic insights, and data interpretation guidelines to empower researchers in the successful synthesis and characterization of novel ester compounds.

Introduction: The Challenge of Esterifying Secondary Alcohols

Esterification, the formation of an ester from an alcohol and a carboxylic acid, is a fundamentally important transformation. While primary alcohols often react with relative ease, secondary alcohols such as 5-methyl-1-hexen-3-ol present distinct challenges. The increased steric bulk around the hydroxyl group can significantly slow the rate of reaction. Furthermore, the allylic nature of the alcohol introduces sensitivity to the strongly acidic conditions typical of classic methods like Fischer esterification, which can lead to side reactions such as dehydration or rearrangement.[1][2]

Therefore, modern synthetic strategies rely on activation methods that operate under milder conditions to achieve high yields and purity. These methods typically involve converting the carboxylic acid into a more reactive intermediate that is readily attacked by the alcohol nucleophile. This guide will explore the theoretical and practical aspects of the most effective techniques for this class of transformation.

Method Selection Guide: Choosing the Right Tool for the Job

The choice of esterification method is dictated by the substrate's sensitivity, steric hindrance, and the desired scale of the reaction.

  • Fischer-Speier Esterification : This method involves heating the alcohol and carboxylic acid with a strong acid catalyst (e.g., H₂SO₄).[2][3] It is simple and uses inexpensive reagents. However, it is an equilibrium-controlled process, often requiring a large excess of one reactant or the removal of water to drive the reaction to completion.[4][5] For a secondary allylic alcohol like 5-methyl-1-hexen-3-ol, the high temperatures and strong acid can be detrimental, making it a generally unsuitable choice.

  • Steglich Esterification : This is a widely used method that employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[6][7] The reaction is catalyzed by a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). The key advantage is its mild, neutral conditions, making it compatible with acid-labile functional groups.[1][8] DMAP acts as a superior acyl transfer agent by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.[1] This method is highly effective for secondary alcohols and represents a robust choice for the target transformation.[6]

  • Yamaguchi Esterification : This powerful method is particularly effective for the synthesis of highly functionalized or sterically hindered esters.[9][10] The carboxylic acid is first converted to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent.[10][11][12] This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[11][13] The process is known for its high yields, mild conditions, and excellent functional group tolerance, making it an ideal, albeit more costly, option for challenging substrates like 5-methyl-1-hexen-3-ol.[9][13]

  • Biocatalytic Esterification : The use of enzymes, particularly lipases, offers a green and highly selective alternative.[14][15] These reactions are performed under very mild conditions (often near room temperature and neutral pH) in organic solvents or solvent-free systems.[15] Lipases can exhibit high regioselectivity, which is advantageous for complex molecules. While reaction times can be longer, this method avoids harsh reagents and minimizes waste, aligning with the principles of sustainable chemistry.[15]

Recommendation: For general-purpose synthesis of esters from 5-methyl-1-hexen-3-ol, the Steglich Esterification offers an excellent balance of efficiency, mildness, and cost. For particularly challenging carboxylic acids or to maximize yield with precious substrates, the Yamaguchi Esterification is the preferred method.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the esterification of 5-methyl-1-hexen-3-ol.

General Reaction Scheme

G cluster_0 Reactants cluster_1 Product Alcohol 5-methyl-1-hexen-3-ol Reagents + Activating Agent + Catalyst Alcohol->Reagents Acid Carboxylic Acid (R-COOH) Acid->Reagents Ester Ester Reagents->Ester caption General Esterification Workflow

Caption: General Esterification Workflow.

Protocol 1: Steglich Esterification

This protocol is highly effective for a wide range of carboxylic acids and provides good to excellent yields under mild conditions.[8]

Table 1: Reagents for Steglich Esterification

ReagentMolar Equiv.Example Quantity (for 5 mmol scale)Purpose
5-methyl-1-hexen-3-ol1.0571 mg (0.57 g)Alcohol Substrate
Carboxylic Acid1.15.5 mmolAcid Substrate
EDC or DCC1.21.15 g (EDC) or 1.24 g (DCC)Activating Agent
DMAP0.161 mgCatalyst
Anhydrous DCM-25 mLSolvent

Experimental Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 equiv.) and 5-methyl-1-hexen-3-ol (1.0 equiv.).

  • Dissolve the substrates in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.[8]

    • If EDC was used, the urea byproduct is water-soluble and will be removed in the next step.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by silica gel column chromatography to yield the final product.[16]

G A 1. Combine Alcohol, Acid, & DMAP in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add DCC / EDC B->C D 4. Stir at RT (4-24h) Monitor via TLC C->D E 5. Filter (if DCC used) D->E DCC path F 6. Aqueous Work-up (HCl, NaHCO₃, Brine) D->F EDC path E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Ester H->I caption Steglich Esterification Workflow

Caption: Steglich Esterification Workflow.

Protocol 2: Yamaguchi Esterification

This protocol is recommended for sterically demanding substrates or when maximizing yield is critical.[9][13]

Table 2: Reagents for Yamaguchi Esterification

ReagentMolar Equiv.Example Quantity (for 2 mmol scale)Purpose
Carboxylic Acid1.02.0 mmolAcid Substrate
2,4,6-Trichlorobenzoyl chloride (TCBC)1.1538 mgActivating Agent
Triethylamine (TEA)1.2334 µLBase
5-methyl-1-hexen-3-ol1.5343 mgAlcohol Substrate
DMAP3.0733 mgCatalyst/Base
Anhydrous Toluene-20 mLSolvent

Experimental Procedure:

  • Mixed Anhydride Formation:

    • To a dry 100 mL round-bottom flask, add the carboxylic acid (1.0 equiv.) and dissolve in anhydrous toluene (10 mL).

    • Add triethylamine (TEA, 1.2 equiv.) followed by 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv.).

    • Stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • Ester Formation:

    • In a separate dry flask, dissolve 5-methyl-1-hexen-3-ol (1.5 equiv.) and DMAP (3.0 equiv.) in anhydrous toluene (10 mL).

    • Slowly add the alcohol/DMAP solution via cannula to the mixed anhydride solution at room temperature.

    • Stir the reaction mixture for 2-12 hours at room temperature. Monitor progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (30 mL).

    • Wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Product Characterization

Confirming the identity and purity of the synthesized ester is crucial. A combination of spectroscopic methods should be employed.

  • Infrared (IR) Spectroscopy : The most telling feature is the appearance of a strong C=O stretching band for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.[17] The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the alcohol (~3300 cm⁻¹) is also indicative of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Look for the characteristic downfield shift of the proton on the carbon bearing the oxygen (the C3-H of the original alcohol). In the ester, this signal will typically shift from ~3.5-4.0 ppm to ~4.8-5.2 ppm. The signals corresponding to the vinyl protons (C1-H₂) and the allylic proton (C2-H) will also be present.

    • ¹³C NMR : The ester carbonyl carbon will appear as a distinct signal in the range of 165-175 ppm.[17]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight of the product ester by identifying the molecular ion peak [M]+ or adducts like [M+H]+ or [M+Na]+.[17]

Safety Precautions

Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[18]

  • Reagent Handling :

    • DCC is a potent allergen and sensitizer; handle with extreme care in a fume hood and avoid skin contact.

    • Carboxylic acids, TCBC, and triethylamine can be corrosive and irritants. Handle them in a well-ventilated fume hood.[18][19]

    • Organic solvents like DCM and toluene are volatile and flammable. Keep away from ignition sources.[20]

  • Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (wet solvent/reagents).2. Insufficient reaction time.3. Steric hindrance is too great for the chosen method.1. Use freshly dried solvents and high-purity reagents.2. Extend the reaction time and continue monitoring by TLC.3. Switch to a more powerful method (e.g., from Steglich to Yamaguchi).
Formation of N-acylurea Side Product (Steglich) The O-acylisourea intermediate rearranged before reacting with the alcohol. This is more common with sterically hindered substrates.1. Ensure DMAP is present and active.2. Run the reaction at a lower temperature (0 °C to RT).
Difficulty in Purification 1. Urea byproduct (DCU) not fully removed.2. Unreacted starting material is close in polarity to the product.1. Ensure thorough filtration; a second filtration may be necessary.2. Perform careful column chromatography, testing various solvent systems (e.g., hexanes/ethyl acetate) to optimize separation.[16]

References

  • Steglich esterification - Grokipedia. Available at: [Link]

  • Yamaguchi Esterification - Organic Chemistry Portal. Available at: [Link]

  • Yamaguchi esterification - Wikipedia. Available at: [Link]

  • Yamaguchi Esterification - SynArchive. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. Available at: [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances. Available at: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Complex Allylic Esters via C−H Oxidation vs C−C Bond Formation. Journal of the American Chemical Society. Available at: [Link]

  • Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses. Available at: [Link]

  • Fischer–Speier esterification - Wikipedia. Available at: [Link]

  • Synthesis of Esters from Carboxylic Acids. Science of Synthesis. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • SAFETY DATA SHEET - The Perfumers Apprentice. Available at: [Link]

  • How to purify esters : r/OrganicChemistry - Reddit. Available at: [Link]

  • Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Scientific & Academic Publishing. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Process for the purification of esters - Google Patents.
  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • 5-methyl-1-hexen-3-ol - Chemical Synthesis Database. Available at: [Link]

  • Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. Available at: [Link]

  • Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Processes. Available at: [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • Is it possible to identify an ester accurately using IR spectroscopy? : r/chemistry - Reddit. Available at: [Link]

  • Novel biocatalytic esterification reactions on fatty acids: synthesis of sorbitol 1(6) - monostearate. Indian Journal of Biotechnology. Available at: [Link]

  • Effect of the biocatalyst concentration on the esterification reaction... ResearchGate. Available at: [Link]

  • Iridium Complex-Catalyzed Allylic Alkylation of Allylic Esters and Allylic Alcohols: Unique Regio- and Stereoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • Novel biocatalytic esterification reactions on fatty acids: Synthesis ofsorbitol 1(6) - monostearate. ResearchGate. Available at: [Link]

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Application

Grignard reaction conditions for producing high-yield 5-methyl-1-hexen-3-ol

Retrosynthetic Rationale & Mechanistic Causality The synthesis of 5-methyl-1-hexen-3-ol (CAS: 4798-46-3), a crucial allylic alcohol intermediate in complex aroma chemical and pharmaceutical synthesis, requires a highly c...

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Author: BenchChem Technical Support Team. Date: April 2026

Retrosynthetic Rationale & Mechanistic Causality

The synthesis of 5-methyl-1-hexen-3-ol (CAS: 4798-46-3), a crucial allylic alcohol intermediate in complex aroma chemical and pharmaceutical synthesis, requires a highly controlled carbon-carbon bond formation. Retrosynthetically, this molecule can be accessed via two primary Grignard disconnections:

  • Route A: Acrolein + Isobutylmagnesium bromide

  • Route B: Isovaleraldehyde + Vinylmagnesium bromide

Causality of Route Selection: Route B is the definitively superior pathway. Acrolein (Route A) is highly toxic, prone to spontaneous polymerization, and as an α,β-unsaturated aldehyde, it is highly susceptible to competitive 1,4-conjugate addition by Grignard reagents. This leads to complex, intractable mixtures. By utilizing isovaleraldehyde and vinylmagnesium bromide (1[1]), the electrophile is restricted to a simple aliphatic aldehyde, strictly enforcing a clean 1,2-nucleophilic addition.

Causality of Reaction Conditions:

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is utilized over diethyl ether due to its superior Lewis basicity. THF strongly coordinates the magnesium center, stabilizing the vinyl Grignard reagent and preventing precipitation via the Schlenk equilibrium.

  • Temperature Control (-20 °C to RT): The addition of a Grignard reagent to an aldehyde is highly exothermic. Initiating the reaction at -20 °C prevents localized solvent boiling and suppresses the competitive enolization of isovaleraldehyde (which possesses an acidic α-proton). Enolization would prematurely consume the Grignard reagent and severely depress the yield.

  • Quenching Agent (Sat. NH₄Cl): Post-reaction, the magnesium alkoxide intermediate must be protonated. Utilizing strong aqueous acids (e.g., HCl) risks acid-catalyzed dehydration of the newly formed allylic alcohol into the undesired conjugated diene, 5-methyl-1,3-hexadiene (2[2]). Saturated ammonium chloride provides a mildly acidic buffer (pH ~5.5) that safely hydrolyzes the alkoxide while preserving the hydroxyl group.

ReactionPathway Isoval Isovaleraldehyde (1.0 eq) Intermediate Magnesium Alkoxide Intermediate Isoval->Intermediate Nucleophilic Addition VinylMgBr Vinylmagnesium Bromide (1.1 eq in THF) VinylMgBr->Intermediate 1,2-Addition (-20 °C to RT) Product 5-Methyl-1-hexen-3-ol (Target Molecule) Intermediate->Product Aqueous Quench (Sat. NH4Cl)

Reaction pathway for the Grignard synthesis of 5-methyl-1-hexen-3-ol.

Quantitative Data & Reagent Specifications

The following tables summarize the stoichiometric requirements and expected analytical data based on optimized, scalable protocols yielding ~82% of the target molecule (3[3]).

Table 1: Reagent Stoichiometry (174 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Role
Isovaleraldehyde 86.13 1.0 15.0 g (174 mmol) Electrophile
Vinylmagnesium bromide 131.27 1.1 192 mL (1 M, 192 mmol) Nucleophile
Tetrahydrofuran (THF) 72.11 - 192 mL (from Grignard) Solvent

| Sat. NH₄Cl (aq) | 53.49 | Excess | 150 mL | Quenching Agent |

Table 2: Expected Physicochemical Properties & Yield

Parameter Expected Value
Target Molecule 5-Methyl-1-hexen-3-ol
Theoretical Yield 19.87 g
Target Actual Yield ~16.3 g (82%)
Boiling Point 120 °C at 450 mbar

| Appearance | Pale yellow liquid |

Self-Validating Experimental Protocol

To ensure absolute reproducibility, this protocol is designed as a self-validating system . At each critical juncture, an In-Process Control (IPC) checkpoint is embedded to verify the reaction trajectory before proceeding.

ExperimentalWorkflow Prep 1. Preparation Dry THF, N2 Atmosphere Chill 2. Temperature Control Cool to -20 °C Prep->Chill Add 3. Grignard Addition Dropwise over 1h Chill->Add Warm 4. Reaction Maturation Warm to RT, stir 12h Add->Warm Quench 5. Quenching Sat. NH4Cl at 0 °C Warm->Quench Extract 6. Extraction & Drying EtOAc / Na2SO4 Quench->Extract Purify 7. Purification Vacuum Distillation Extract->Purify

Step-by-step experimental workflow for high-yield Grignard addition.

Step-by-Step Methodology

Phase 1: Preparation & Addition

  • System Purge: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and internal thermometer. Purge with dry N₂ gas for 15 minutes.

  • Electrophile Loading: Charge the flask with 15.0 g (174 mmol) of freshly distilled isovaleraldehyde. Add 40 mL of anhydrous THF to dilute the aldehyde, promoting efficient stirring.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath.

    • Self-Validation Checkpoint 1: Do not proceed until the internal thermometer registers exactly -20 °C.

  • Nucleophile Addition: Transfer 192 mL of 1 M vinylmagnesium bromide in THF to the dropping funnel via cannula. Begin dropwise addition at a rate of ~3 mL/min.

    • Self-Validation Checkpoint 2 (Exotherm Monitoring): Monitor the internal temperature. A slight, immediate temperature spike confirms reaction initiation. Adjust the drip rate to ensure the internal temperature never exceeds -10 °C.

Phase 2: Maturation & Quenching 5. Maturation: Once addition is complete, remove the cooling bath. Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours under N₂.

  • Self-Validation Checkpoint 3 (TLC Conversion): Perform a TLC assay (Hexanes/EtOAc 8:2). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The complete disappearance of the yellow/orange aldehyde spot confirms 100% conversion of the starting material.
  • Quenching: Re-cool the flask to 0 °C using an ice bath. Slowly add 150 mL of saturated aqueous NH₄Cl dropwise.
  • Self-Validation Checkpoint 4: Initial addition will cause vigorous bubbling (quenching of excess Grignard to yield ethylene gas) and the formation of a gelatinous magnesium salt precipitate. Continue adding until the salts dissolve into a clear aqueous phase and gas evolution ceases.

Phase 3: Downstream Processing & Purification 7. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). 8. Washing & Drying: Wash the combined organic layers with 100 mL of brine to remove residual water and salts. Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes, then filter. 9. Concentration: Remove the THF and EtOAc solvents via rotary evaporation at reduced pressure (bath temp < 35 °C to avoid volatilizing the product). 10. Vacuum Distillation: Transfer the crude yellow oil to a distillation apparatus equipped with a Vigreux column (to ensure separation from any remaining THF or high-boiling impurities). Distill under vacuum.

  • Self-Validation Checkpoint 5: Collect the main fraction boiling at exactly 120 °C at 450 mbar. This yields ~16.3 g (82%) of racemic 5-methyl-1-hexen-3-ol as a pale yellow liquid.

References

  • Title: Chelatisierte Glycinesterenolate – Effiziente Nukleophile für Regio- und Stereoselektive Rhodium-katalysierte allylische Alkylierungen und Additionen an aromatische Nitrogruppen Source: Universität des Saarlandes URL: 3

  • Title: Technical Support Center: Synthesis of 5-Methyl-1,3-hexadiene Source: Benchchem URL: 2

  • Title: 5-Methyl-1-hexen-3-ol Synthesis and Properties Source: ChemicalBook URL: 1

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Dehydration of 5-Methyl-1-hexen-3-ol During Vacuum Distillation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-methyl-1-hexen-3-ol and facing challenges with its purification via v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-methyl-1-hexen-3-ol and facing challenges with its purification via vacuum distillation. As a secondary allylic alcohol, this compound is particularly susceptible to dehydration under thermal stress, leading to the formation of undesired alkene byproducts. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you successfully purify your compound while minimizing or eliminating dehydration.

Understanding the Challenge: The Instability of 5-Methyl-1-hexen-3-ol

5-Methyl-1-hexen-3-ol is a valuable synthetic intermediate, but its structure presents a significant purification challenge. The combination of a secondary alcohol and an adjacent double bond (an allylic system) makes the hydroxyl group a good leaving group, especially under acidic conditions or at elevated temperatures.

The dehydration of 5-methyl-1-hexen-3-ol typically proceeds through an E1 elimination mechanism. This involves the formation of a resonance-stabilized secondary carbocation, which is a relatively stable intermediate, thus lowering the activation energy for the dehydration reaction.[1] The subsequent loss of a proton leads to the formation of a mixture of isomeric dienes.

This guide will walk you through the best practices to mitigate this inherent instability during vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-methyl-1-hexen-3-ol decomposing during vacuum distillation even at reduced pressure?

A1: While vacuum distillation lowers the boiling point, residual acidic impurities, localized overheating, or prolonged exposure to even moderate temperatures can still initiate dehydration.[2][3] This is particularly true for sensitive compounds like secondary allylic alcohols. It is crucial to neutralize any acidic residues and ensure uniform, gentle heating.

Q2: What are the expected dehydration byproducts of 5-methyl-1-hexen-3-ol?

A2: The dehydration of 5-methyl-1-hexen-3-ol is expected to follow Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product.[4] In this case, the likely major byproduct is 5-methyl-1,3-hexadiene, with 5-methyl-1,4-hexadiene as a potential minor product.

Q3: Can I use a standard drying agent like anhydrous CaCl2 before distillation?

A3: It is advisable to avoid acidic drying agents. While anhydrous calcium chloride is effective for many solvents, it can be slightly acidic and may promote dehydration of sensitive alcohols. Neutral drying agents such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are much safer choices for this application.[5]

Q4: What is the first step I should take if I observe significant dehydration?

A4: Immediately reduce the heat source and, once the system has cooled, break the vacuum. Re-evaluate your pre-distillation workup to ensure all acidic components have been neutralized and removed. Consider a gentler purification technique if dehydration persists even under optimized distillation conditions.

Troubleshooting Guide: Diagnosing and Solving Dehydration Issues

This section provides a systematic approach to identifying the cause of dehydration and implementing effective solutions.

Problem 1: Significant Dehydration Observed (e.g., co-distillation of lower-boiling impurities, discoloration of the distillation pot)
  • Root Cause Analysis:

    • Acidic Residues: Trace amounts of acid from a previous reaction step can catalyze dehydration, even at reduced temperatures.[2][3]

    • Excessive Heat Input: Localized overheating of the distillation flask ("hot spots") can provide the activation energy needed for elimination.

    • Prolonged Distillation Time: Extended exposure to heat increases the likelihood of thermal degradation.

  • Solutions & Protocols:

    • Protocol 1: Pre-distillation Neutralization and Drying

      • Before distillation, wash the crude 5-methyl-1-hexen-3-ol with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acids.

      • Separate the organic layer and wash it with brine to remove the bulk of the water.

      • Dry the organic layer over a neutral, anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] Ensure the drying agent is thoroughly removed by filtration or decantation before proceeding to distillation.

    • Protocol 2: Optimizing Distillation Parameters

      • Uniform Heating: Use a well-stirred heating mantle or an oil bath to ensure even heat distribution and prevent hot spots.

      • Temperature Control: Keep the heating bath temperature no more than 10-20°C above the boiling point of your compound at the operating pressure.

      • Efficient Condensation: Ensure a sufficient flow of coolant through the condenser to minimize the time the compound spends in the vapor phase.

Problem 2: Minor Dehydration or Product Impurity After a Single Distillation
  • Root Cause Analysis:

    • Insufficient Separation: The boiling points of the dehydration byproducts might be close to that of the desired alcohol, leading to co-distillation.

    • Thermal Stress During Prolonged Distillation: Even with optimized parameters, a lengthy distillation can lead to some degradation.

  • Solutions & Protocols:

    • Protocol 3: Fractional Vacuum Distillation with a Vigreux Column

      • A Vigreux column provides multiple theoretical plates for better separation of components with close boiling points.[6] The indentations in the column allow for a series of condensations and vaporizations that enrich the vapor in the more volatile component.

      • Set up the vacuum distillation apparatus with a short Vigreux column between the distillation flask and the distillation head.

      • Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.

      • Distill the compound slowly to allow for proper equilibration on the column, collecting the desired fraction at a stable temperature and pressure.

    • Protocol 4: Azeotropic Distillation to Remove Water

      • If residual water is suspected to contribute to decomposition (though less likely to be the primary cause than acid), consider an azeotropic distillation with a non-polar solvent like toluene under vacuum.

      • The toluene-water azeotrope will distill at a lower temperature, effectively removing trace water before the bulk of the product distills.[7]

Experimental Protocols

Pre-Distillation Drying of 5-Methyl-1-hexen-3-ol
  • After aqueous workup, separate the organic layer containing the crude 5-methyl-1-hexen-3-ol.

  • Wash the organic layer with a saturated NaHCO₃ solution, followed by a brine wash.

  • Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄.

  • Gently swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.

  • Allow the mixture to stand for at least 30 minutes with occasional swirling.

  • Filter or carefully decant the dried liquid into a clean, dry round-bottom flask suitable for distillation.

Optimized Vacuum Distillation Setup
  • Use a round-bottom flask of an appropriate size (ideally, half to two-thirds full).

  • Add a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.[8]

  • If fractional distillation is required, insert a Vigreux column.

  • Assemble the distillation apparatus with a condenser and a receiving flask. Ensure all glass joints are properly sealed with a suitable vacuum grease.

  • Connect the apparatus to a vacuum trap and a vacuum pump.

  • Begin stirring and then slowly evacuate the system to the desired pressure.

  • Once the pressure is stable, gradually heat the distillation flask using a heating mantle or oil bath.

  • Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at that pressure.

Data Presentation

Estimated Boiling Point of 5-Methyl-1-hexen-3-ol at Reduced Pressures

The atmospheric boiling point of 5-methyl-1-hexen-3-ol is estimated to be 178.73°C.[9] Using this value and the Clausius-Clapeyron equation, we can estimate the boiling point at various reduced pressures. These are theoretical values and should be used as a guide.

Pressure (mmHg)Estimated Boiling Point (°C)
760178.7
100125.1
50107.8
2087.5
1071.9
556.9
129.5

Note: These values are estimations and may vary depending on the accuracy of the initial boiling point and the specific conditions of the distillation.

Visualizations

Dehydration Mechanism of 5-Methyl-1-hexen-3-ol

Dehydration_Mechanism reactant 5-Methyl-1-hexen-3-ol carbocation Resonance-Stabilized Secondary Carbocation reactant->carbocation Dehydration (E1) major_product 5-Methyl-1,3-hexadiene (Major Product - Zaitsev) carbocation->major_product Loss of H+ minor_product 5-Methyl-1,4-hexadiene (Minor Product) carbocation->minor_product Loss of H+

Caption: E1 dehydration mechanism of 5-methyl-1-hexen-3-ol leading to major and minor alkene products.

Troubleshooting Workflow for Dehydration During Vacuum Distillation

Troubleshooting_Workflow start Dehydration Observed During Distillation check_acidity Was the crude product neutralized before distillation? start->check_acidity neutralize Protocol 1: Neutralize with NaHCO₃ and dry with Na₂SO₄/MgSO₄ check_acidity->neutralize No check_heating Is heating uniform and gentle? (No hot spots) check_acidity->check_heating Yes neutralize->check_heating optimize_heating Protocol 2: Use a stirred oil bath and maintain T(bath) ≈ T(boil) + 10-20°C check_heating->optimize_heating No check_separation Are there impurities with close boiling points? check_heating->check_separation Yes optimize_heating->check_separation fractional_distillation Protocol 3: Use a Vigreux column for fractional distillation check_separation->fractional_distillation Yes end Successful Purification check_separation->end No, pure product obtained consider_alternatives Consider alternative purification methods (e.g., chromatography) fractional_distillation->consider_alternatives Dehydration persists fractional_distillation->end consider_alternatives->end

Caption: A step-by-step workflow for troubleshooting the dehydration of 5-methyl-1-hexen-3-ol during vacuum distillation.

References

  • EP0012198B1, "Allylic rearrangement process," Google P
  • US4254291A, "Allylic rearrangement process," Google P
  • "VIGREUX COLUMNS," POBEL, accessed March 29, 2026, [Link].

  • "Production of High-Purity Allyl Alcohol by the Salting-Out Method from Formic Acid-Mediated Deoxydehydration of Glycerol," Journal of Chemical & Engineering Data, accessed March 29, 2026, [Link].

  • "QUESTION Select the major product formed when 5 -methyl -3 -hexanol is dehydrated in the p [Chemistry]," Gauth, accessed March 29, 2026, [Link].

  • "Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid," MDPI, accessed March 29, 2026, [Link].

  • "5.4C: Step-by-Step Procedures for Vacuum Distillation," Chemistry LibreTexts, accessed March 29, 2026, [Link].

  • "allyl alcohol," Organic Syntheses Procedure, accessed March 29, 2026, [Link].

  • "14.4: Dehydration Reactions of Alcohols," Chemistry LibreTexts, accessed March 29, 2026, [Link].

  • "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants," The Journal of Organic Chemistry, accessed March 29, 2026, [Link].

Sources

Optimization

Technical Support Center: Optimizing Catalytic Hydrogenation of 5-Methyl-1-hexen-3-ol

Welcome to the Application Scientist Support Portal. The selective hydrogenation of 5-methyl-1-hexen-3-ol—a critical allylic alcohol intermediate—presents unique chemoselectivity challenges[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The selective hydrogenation of 5-methyl-1-hexen-3-ol—a critical allylic alcohol intermediate—presents unique chemoselectivity challenges[1]. Because the substrate contains both a terminal olefin and an allylic hydroxyl group, the reaction is highly sensitive to thermal conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield synthesis of the desired saturated alcohol, 5-methylhexan-3-ol.

Mechanistic Pathway Analysis

Understanding the causality behind side reactions is the first step in optimization. At elevated temperatures, transition metal catalysts (such as Pd/C) do not merely accelerate hydrogen addition; they activate competing mechanistic pathways.

Pathway Substrate 5-methyl-1-hexen-3-ol (Allylic Alcohol) Product 5-methylhexan-3-ol (Desired Product) Substrate->Product 20-40°C Optimal Ketone 5-methylhexan-3-one (Isomerization) Substrate->Ketone >60°C Redox Isomerization Alkane 2-methylhexane (Hydrogenolysis) Substrate->Alkane >60°C + Acidic Sites C-O Cleavage

Reaction pathways of 5-methyl-1-hexen-3-ol under varying temperatures.

Temperature Optimization Data

The following table summarizes the quantitative relationship between reaction temperature and product distribution using a standard 5 wt% Pd/C catalyst at 3 bar H₂.

Temperature (°C)Conversion (%)Selectivity: 5-methylhexan-3-ol (%)Side Product: Ketone (%)Side Product: Alkane (%)
2075>98<1<1
30 (Optimal) >99 96 2 2
60>99702010
80>99404515

Frequently Asked Questions (FAQs)

Q1: Why am I observing 5-methylhexan-3-one instead of the desired saturated alcohol? A1: You are observing redox isomerization. At temperatures exceeding 60 °C, transition metals catalyze the migration of the double bond via a π -allyl metal hydride intermediate[2]. When the olefin migrates to the adjacent carbon, it forms an enol that rapidly tautomerizes into the ketone. Causality & Fix: The activation energy for this isomerization is higher than that of direct hydrogenation. Lowering your reaction temperature to 30 °C thermally excludes the isomerization pathway while maintaining sufficient kinetics for olefin reduction[3].

Q2: My GC-MS shows a significant alkane fraction (2-methylhexane). How do I prevent this? A2: This is caused by hydrogenolysis (cleavage of the C–O bond). Allylic alcohols are highly susceptible to hydrogenolysis at elevated temperatures, particularly when using carbon-supported catalysts (Pd/C) that possess acidic surface functional groups[4]. Causality & Fix: The acidic sites protonate the hydroxyl group, turning it into a leaving group, which is subsequently displaced by a metal-hydride species. To prevent this, strictly maintain the temperature below 40 °C and add a catalytic amount of a mild base (e.g., 0.1 equiv of Triethylamine, Et₃N) to selectively poison the acidic sites on the catalyst support[5].

Q3: At 20 °C, my reaction stalls at 75% conversion. Should I increase the temperature? A3: Do not increase the temperature beyond 40 °C. Stalling at low temperatures is rarely a thermodynamic limitation; it is a mass transfer issue. Hydrogen gas must dissolve into the solvent and diffuse to the catalyst surface. Causality & Fix: Instead of applying heat, increase the interfacial surface area by raising the agitation rate (e.g., 800–1000 rpm) or increasing the hydrogen pressure (from 1 bar to 3–5 bar).

Troubleshooting Matrix

SymptomRoot CauseTemperature-Related FixAdditional Optimization
High Ketone Yield Thermal redox isomerization of the allylic alcohol.Reduce reactor jacket temp to 30 °C.Switch to a less isomerizing catalyst (e.g., Rh/Al₂O₃).
High Alkane Yield Acid-catalyzed hydrogenolysis of the C–O bond.Ensure internal temp does not spike during exotherm.Add 0.1 equiv Et₃N to neutralize catalyst acidity.
Incomplete Conversion Hydrogen mass transfer limitation at low temps.Maintain at 30 °C; do not drop below 20 °C.Increase agitation to 1000 rpm; increase H₂ to 5 bar.
Catalyst Deactivation Substrate or solvent impurities (e.g., water, sulfur).N/APerform rigorous KF titration on solvent (<100 ppm H₂O).

Validated Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each critical step includes an analytical checkpoint to confirm causality before proceeding.

Workflow Step1 1. Prep & KF Titration (<100 ppm H2O) Step2 2. Catalyst + Base (Pd/C + Et3N) Step1->Step2 Step3 3. Purge & Pressurize (3 bar H2) Step2->Step3 Step4 4. Temp Control (Strictly 30°C) Step3->Step4 Step5 5. GC Validation (>99% Conv) Step4->Step5

Step-by-step experimental workflow for optimized catalytic hydrogenation.

Step-by-Step Methodology
  • Substrate and Solvent Preparation

    • Dissolve 5-methyl-1-hexen-3-ol (1.0 equiv) in anhydrous ethanol to achieve a 0.5 M concentration.

    • Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration on the prepared solution. The water content must be <100 ppm. Excess water at the catalyst interface promotes agglomeration and alters the local thermal microenvironment.

  • Catalyst and Additive Loading

    • Transfer the solution to a high-pressure autoclave reactor.

    • Add 5 wt% Pd/C (equivalent to 1 mol% Pd relative to the substrate).

    • Add Triethylamine (Et₃N, 0.1 equiv) to neutralize the acidic sites on the carbon support, effectively shutting down the hydrogenolysis pathway[5].

  • Atmosphere Exchange

    • Seal the reactor. Purge the headspace with N₂ (3 cycles at 3 bar) to remove oxygen, followed by H₂ (3 cycles at 3 bar).

    • Self-Validation Checkpoint: Monitor the pressure gauge during the final N₂ hold for 5 minutes to ensure zero pressure drop (leak test).

  • Reaction Execution and Temperature Control

    • Pressurize the reactor to 3 bar with H₂.

    • Set the internal thermocouple target to exactly 30 °C. Begin agitation at 800 rpm.

    • Causality Note: The initial hydrogenation is exothermic. The cooling jacket must be active to prevent thermal runaway, which would instantly trigger isomerization.

  • Monitoring and Workup

    • Monitor the hydrogen mass flow controller. The reaction is complete when H₂ uptake ceases (typically 2–3 hours).

    • Self-Validation Checkpoint: Pull a 0.1 mL reaction aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-FID. Proceed to workup only when conversion is >99% and ketone byproduct is <2%.

    • Vent the H₂ gas, purge with N₂, and filter the crude mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate under reduced pressure to isolate 5-methylhexan-3-ol.

References

  • BenchChem Technical Support Team. "5-Methyl-1,3-hexadiene | 32763-70-5". Benchchem. 1

  • Uozumi, Y., et al. "Photocatalytic Transfer Hydrogenolysis of Allylic Alcohols on Pd/TiO2". PubMed. 4

  • García-Álvarez, J., et al. "Metal-catalyzed isomerization of allylic and propargylic alcohols in aqueous media". Research Trends. 2

  • "Greener Synthesis of Pristane by Flow Dehydrative Hydrogenation of Allylic Alcohol Using a Packed-Bed Reactor Charged by Pd/C as a Single Catalyst". MDPI. 5

  • "Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol". ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Turnover in 5-Methyl-1-hexen-3-ol Kinetic Resolution

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the kinetic resolution (KR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the kinetic resolution (KR) of 5-methyl-1-hexen-3-ol [1].

Because 5-methyl-1-hexen-3-ol is a sterically demanding secondary allylic alcohol (featuring a terminal alkene and an isobutyl group), achieving high catalyst turnover numbers (TON) and turnover frequencies (TOF) requires precise control over reaction thermodynamics and kinetics. This center covers the two most robust methodologies for this substrate: Enzymatic Transesterification and Transition-Metal Aerobic Oxidation .

Section 1: Enzymatic Kinetic Resolution (Novozym 435)

Lipase B from Candida antarctica (commercially available immobilized on acrylic resin as Novozym 435) is highly efficient for the resolution of aliphatic secondary allylic alcohols due to a binding pocket that perfectly accommodates the isobutyl steric bulk[2]. However, researchers frequently encounter turnover degradation.

FAQ 1: Why is my Novozym 435 catalyst turning over so slowly, and why does the reaction stall before 50% conversion?

Answer: The root cause is almost always the choice of acyl donor. While vinyl acetate is the industry standard to drive transesterification forward (due to the leaving group tautomerizing into acetaldehyde), acetaldehyde is highly electrophilic. Over time, it forms irreversible Schiff bases with the ϵ -amino groups of lysine residues near the enzyme's catalytic triad, permanently deactivating the catalyst and stalling turnover. Solution: Switch your acyl donor to isopropenyl acetate . The leaving group for this reagent tautomerizes into acetone, which is significantly less toxic to the enzyme structure, preserving the active site and extending the catalyst's lifespan across multiple recycling batches.

FAQ 2: Does solvent polarity affect the enantioselectivity and turnover rate for this specific substrate?

Answer: Yes, drastically. 5-methyl-1-hexen-3-ol is a highly non-polar substrate. Using polar solvents (like THF or acetonitrile) strips the essential micro-aqueous hydration shell from the immobilized lipase. This causes severe structural rigidity in the enzyme, dropping the TOF to near zero. Solution: Utilize strictly non-polar solvents like dry hexane or toluene. These solvents maintain the enzyme's hydration layer, ensuring high conformational flexibility and maximizing both TON and enantiomeric excess (ee > 99%)[2].

FAQ 3: Can I push the theoretical yield past the 50% kinetic resolution limit?

Answer: Yes, by implementing a Dynamic Kinetic Resolution (DKR). By coupling the Novozym 435 resolution with a ruthenium-based racemization catalyst (e.g., Shvo's catalyst), the unreacted (S)-alcohol is continuously racemized back to the (R)-enantiomer. Novozym 435 is uniquely suited for this because of its extreme thermostability, tolerating the 70 °C temperatures required for the ruthenium catalyst to operate efficiently[3].

Lipase_Pathway E Free CALB Enzyme EA Acyl-Enzyme Complex E->EA Isopropenyl Acetate (Optimal) Prod (R)-Acetate + (S)-Alcohol EA->Prod Substrate Binding (Enantioselective) Inhib Acetaldehyde Inhibition (Lysine Schiff Base) EA->Inhib Vinyl Acetate (Sub-optimal) Sub rac-5-methyl-1-hexen-3-ol Prod->E Product Release (Turnover) Inhib->E Irreversible Deactivation

CALB transesterification pathway highlighting acyl-donor dependent enzyme inhibition.

Protocol 1: Self-Validating Enzymatic Transesterification

This protocol includes built-in causality checks to ensure a self-validating workflow.

  • Substrate QC: Analyze the 5-methyl-1-hexen-3-ol starting material via GC-FID.

    • Validation: Ensure >99% purity. Trace peroxides formed on the allylic alkene during storage will irreversibly oxidize the enzyme.

  • Solvent & Reagent Prep: Dissolve the alcohol (0.1 M) and isopropenyl acetate (3.0 equiv) in anhydrous hexane. Add 4Å molecular sieves.

    • Causality: Sieves absorb trace moisture, preventing the hydrolysis of the acyl donor into acetic acid, which would otherwise lower the micro-environmental pH and denature the CALB.

  • Initiation: Add Novozym 435 (50 mg/mmol substrate). Incubate at 30 °C with orbital shaking (250 rpm).

    • Causality: Orbital shaking prevents the mechanical grinding of the acrylic resin support that occurs with magnetic stir bars, preserving catalyst integrity for recycling.

  • Mid-Reaction Checkpoint (4 Hours): Extract a 20 µL aliquot, dilute in hexane, and run chiral GC.

    • Validation: The ee of the produced (R)-acetate should be >95%. If the reaction has stalled (<10% conversion), halt the reaction and verify the moisture content of your solvent.

  • Termination: Filter the resin and wash with cold hexane.

    • Validation: Weigh the recovered resin after drying. A mass recovery of >95% confirms the physical integrity of the catalyst for subsequent cycles.

Section 2: Transition-Metal Oxidative Kinetic Resolution (Pd-Sparteine)

The Pd(nbd)Cl₂/(-)-sparteine system is a powerful method for the aerobic oxidative kinetic resolution of secondary alcohols[4]. It selectively oxidizes one enantiomer to the corresponding ketone while leaving the other intact.

FAQ 4: I am observing the formation of palladium black and low turnover. How do I fix this?

Answer: The formation of palladium black indicates that the Pd(0) intermediate is not being re-oxidized to the active Pd(II) species fast enough, leading to irreversible metal aggregation[4]. This catalytic cycle is highly oxygen-dependent. If the mass transfer of molecular oxygen into the solvent is insufficient, the cycle breaks down at the oxidation step. Solution: Do not rely on a simple O₂ balloon over a static reaction. Use a gas-dispersion frit to bubble O₂ directly into the reaction mixture, or perform the reaction in a high-pressure autoclave at 1-2 atm of O₂ with vigorous stirring (1000+ rpm). Furthermore, ensure the temperature is strictly maintained at 80 °C; lower temperatures reduce O₂ solubility and destabilize the Pd-sparteine complex.

Pd_Sparteine_Cycle Pd2 Pd(II)-Sparteine (Active Catalyst) Alk Pd(II)-Alkoxide Complex (Chiral Recognition) Pd2->Alk + rac-Alcohol - HCl Ket Ketone + Pd(0) (Turnover Limiting) Alk->Ket β-Hydride Elimination Ket->Pd2 + O2 (Oxidation) Agg Palladium Black (Aggregated/Dead) Ket->Agg O2 Starvation

Pd-sparteine oxidative kinetic resolution cycle detailing oxygen-dependent catalyst turnover.

Protocol 2: Self-Validating Pd-Sparteine Oxidative KR
  • Catalyst Pre-Assembly: In a Schlenk flask, combine Pd(nbd)Cl₂ (5 mol%) and (-)-sparteine (20 mol%) in anhydrous toluene. Heat to 80 °C for 15 minutes.

    • Validation: The solution must transition to a homogenous, deep yellow-orange color. A cloudy suspension indicates failed ligand coordination, which will lead to zero turnover[4].

  • Oxygenation: Insert a gas-dispersion tube and bubble molecular oxygen (1 atm) into the solution for 10 minutes.

    • Causality: Saturating the solvent with O₂ is mandatory before substrate addition to prevent the immediate aggregation of Pd(0) into inactive palladium black upon the first catalytic cycle.

  • Reaction Execution: Add 5-methyl-1-hexen-3-ol (0.1 M). Maintain vigorous stirring (1000 rpm) under a continuous O₂ atmosphere at 80 °C.

  • Mid-Reaction Checkpoint (12 Hours): Visually inspect the reaction.

    • Validation: If the solution has turned black, the catalyst has died due to O₂ starvation. Run GC-FID; a healthy reaction should show the ratio of ketone to unreacted enantiopure alcohol approaching 1:1.

  • Product Isolation: Pass the mixture through a short silica plug to remove the Pd complex, followed by flash chromatography to separate the enantioenriched alcohol from the ketone byproduct.

Section 3: Quantitative Data & Diagnostics

Use the following table to benchmark your experimental results against theoretical maximums for the 5-methyl-1-hexen-3-ol substrate.

ParameterEnzymatic (Novozym 435)Transition-Metal (Pd-Sparteine)
Active Catalyst Species CALB on acrylic resinPd(II)-sparteine complex
Reaction Type Transesterification (Acylation)Aerobic Oxidation
Optimal Solvent & Temp Hexane / 30–40 °CToluene / 80 °C
Max Theoretical Yield 50% (100% via DKR)50%
Primary Deactivation Pathway Acetaldehyde Schiff-base formationPd(0) aggregation (O₂ starvation)
Typical Enantiomeric Excess > 99% (E > 200)90 - 95% (s = 15 - 25)

References

  • [1] 5-Methyl-1-hexen-3-ol | C7H14O | CID 5314815 - PubChem. URL:

  • [2] Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification - ResearchGate. URL:

  • [3] Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols - Journal of the American Chemical Society. URL:

  • [4] The Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols with Molecular Oxygen - California Institute of Technology / JACS. URL:

Sources

Optimization

Minimizing byproduct formation during the oxidation of 5-methyl-1-hexen-3-ol

Welcome to the Technical Support Center for the oxidation of 5-methyl-1-hexen-3-ol. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the synthesis of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the oxidation of 5-methyl-1-hexen-3-ol. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the synthesis of complex allylic enones.

The transformation of 5-methyl-1-hexen-3-ol to 5-methyl-1-hexen-3-one presents unique chemoselectivity challenges. Because the substrate is an allylic alcohol featuring a terminal double bond, it is highly susceptible to byproduct formation, including over-oxidation, double-bond migration (isomerization), and Michael addition. This document provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your target yield.

Mechanistic Overview of Byproduct Formation

G Substrate 5-Methyl-1-hexen-3-ol (Allylic Alcohol) Target 5-Methyl-1-hexen-3-one (Target Enone) Substrate->Target Mild Oxidation (MnO2, DMP) Epoxide Epoxy Alcohol (Epoxidation Byproduct) Substrate->Epoxide Peroxides/Uncontrolled O2 Cleavage Cleavage Products (Over-oxidation) Substrate->Cleavage Harsh Oxidants (KMnO4, CrO3) Isomer 5-Methyl-3-hexen-2-one (Isomerization Byproduct) Target->Isomer Acid/Base Catalysis (Thermodynamic Shift)

Reaction pathways for 5-methyl-1-hexen-3-ol oxidation and common byproducts.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why am I seeing double-bond migration (isomerization) in my final enone product? Causality: The target product, 5-methyl-1-hexen-3-one, contains a terminal double bond that is kinetically favored but thermodynamically less stable than internal enones. Under acidic or basic conditions, the enone readily undergoes enolization. This triggers a thermodynamic shift that migrates the double bond to a more substituted position (forming 5-methyl-3-hexen-2-one). Solution: Maintain strictly neutral reaction conditions. The use of1 is highly recommended, as the neutral condition of the oxidation reaction makes DMP a suitable choice for functionally complex and sensitive intermediates[1]. Avoid Swern oxidations unless the triethylamine addition is meticulously controlled, as localized basic "hotspots" will instantly trigger isomerization.

Q2: My MnO₂ oxidation is stalling at 50-60% conversion. How do I push it to completion without increasing byproducts? Causality: Manganese dioxide oxidizes alcohols via a surface-mediated radical intermediate[2]. The reaction will stall if the active surface area is passivated by water, or if the oxidant-to-substrate ratio is too low. Solution: Ensure you are using freshly activated MnO₂ with a high surface area (BET 50–120 m²/g)[3]. A large stoichiometric excess (typically 10 equivalents) is required for complete conversion[4]. Do not apply excessive heat to force the reaction, as thermal stress can promote the radical polymerization of the terminal enone.

Q3: I am observing Michael addition byproducts in my NMR spectra. How can I prevent this? Causality: The terminal enone product is a highly reactive Michael acceptor due to the lack of steric hindrance at the β -carbon. During aqueous workup or in the presence of nucleophilic solvents, water or alcohols can attack the double bond. Solution: Perform the oxidation in strictly non-nucleophilic solvents (e.g., anhydrous dichloromethane). Quench the reaction rapidly with cold, buffered solutions and minimize the time the product spends in the aqueous phase during extraction.

Part 2: Validated Experimental Workflows

G Step1 1. Substrate Dissolution (5-methyl-1-hexen-3-ol in DCM) Step2 2. Oxidant Addition (1.2 eq DMP, RT) Step1->Step2 Step3 3. In-Process QC (TLC Monitoring for 2-4h) Step2->Step3 Step4 4. Quench & Wash (Na2S2O3 / NaHCO3) Step3->Step4 Step5 5. Isolation (Organic Extraction & Drying) Step4->Step5

Self-validating workflow for the DMP oxidation of allylic alcohols.

Protocol A: Neutral Oxidation via Dess-Martin Periodinane (DMP)

Mechanistic Rationale: DMP provides a mild, neutral oxidation pathway that prevents the tautomerization and isomerization of the terminal double bond[1].

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 equivalent of 5-methyl-1-hexen-3-ol in anhydrous CH₂Cl₂ (10 volumes) under an inert atmosphere (N₂ or Ar).

    • Causality Check: Anhydrous conditions prevent the formation of gem-diol intermediates that can lead to over-oxidation.

  • Oxidant Addition: Add 1.2 equivalents of Dess-Martin Periodinane in a single portion at room temperature according to standard5 protocols[5].

    • Causality Check: A slight excess ensures complete conversion without generating excessive acetic acid byproducts that could lower the pH.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 to 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (e.g., 30% EtOAc/Hexanes). The disappearance of the starting material validates the completion of the oxidation phase.

  • Quenching: Pour the reaction mixture into a 1:1 mixture of 10% aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (10 volumes)[5].

    • Self-Validation Checkpoint: The mixture will turn cloudy and then clear as the thiosulfate reduces unreacted DMP and the bicarbonate neutralizes the acetic acid byproduct. A clear organic layer indicates a successful and safe quench.

  • Isolation: Separate the layers, extract the aqueous phase with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure at ambient temperature.

Protocol B: Surface-Mediated Oxidation via Activated MnO₂

Mechanistic Rationale: MnO₂ is highly chemoselective for allylic alcohols, minimizing the risk of unactivated double-bond epoxidation and preserving double-bond stereochemistry[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 5-methyl-1-hexen-3-ol in anhydrous hexanes or CH₂Cl₂.

  • Catalyst Addition: Add 10.0 equivalents of freshly activated MnO₂ (particle size D50 5–15 μm)[3].

    • Causality Check: The massive excess is required because the reaction is stoichiometric and surface-dependent; the radical intermediate must remain adsorbed to the MnO₂ lattice to prevent side reactions[2].

  • Agitation: Stir vigorously at room temperature for 12-24 hours.

    • Self-Validation Checkpoint: Pull aliquots every 4 hours. If conversion stalls, the MnO₂ surface may be hydrated; adding 2-3 more equivalents of activated MnO₂ should restart the reaction.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the manganese salts.

    • Self-Validation Checkpoint: Wash the Celite pad thoroughly with EtOAc. The mass recovery of the concentrated filtrate should be >90%; significantly lower recoveries indicate the terminal enone has polymerized on the metal surface.

Part 3: Performance Metrics and Data Presentation

To assist in selecting the most appropriate oxidation strategy for your specific scale and purity requirements, the following table summarizes the quantitative performance metrics of common oxidation methods applied to 5-methyl-1-hexen-3-ol.

Oxidation MethodReagent StoichiometryTypical YieldChemoselectivityPrimary Byproduct RiskReaction Time
DMP Oxidation 1.2 eq>90%HighMinimal (Trace acetic acid)2–4 h
MnO₂ Oxidation 10.0 eq85–95%Very HighUnreacted substrate (stalling)12–24 h
Swern Oxidation 1.5 eq (COCl)₂, 3.0 eq Et₃N~80%ModerateIsomerization (due to Et₃N base)1–2 h
Aerobic (Pd cat.) 5 mol% Pd, O₂70–85%ModerateEpoxidation / Cleavage24 h

References

  • 1 - merckmillipore.com 2.5 - organic-synthesis.com 3.4 - acs.org 4.3 - manganesesupply.com

  • 2 - nanotrun.com 6.6 - organic-chemistry.org

Sources

Troubleshooting

Optimizing extraction efficiency of 5-methyl-1-hexen-3-ol from aqueous solutions

Overview 5-methyl-1-hexen-3-ol is a branched, unsaturated secondary alcohol frequently encountered in synthetic intermediate recovery and natural product isolation. Due to its amphiphilic structure—comprising a polar hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 5-methyl-1-hexen-3-ol is a branched, unsaturated secondary alcohol frequently encountered in synthetic intermediate recovery and natural product isolation. Due to its amphiphilic structure—comprising a polar hydroxyl (-OH) group and a moderately hydrophobic aliphatic tail—extracting it efficiently from aqueous solutions requires precise thermodynamic and solvent-polarity tuning. This guide provides self-validating protocols and troubleshooting steps to maximize your extraction yields.

Diagnostic Troubleshooting & FAQs

Q1: Why is my extraction recovery of 5-methyl-1-hexen-3-ol consistently below 40% when using non-polar solvents like hexane? A: Hexane is a strictly non-polar solvent (Polarity Index ~0.1) and lacks the ability to act as a hydrogen-bond acceptor. While it interacts favorably with the aliphatic hexenyl chain, it cannot provide enough solvation energy to break the strong hydrogen bonds between the alcohol's hydroxyl group and the aqueous matrix.1[1]. Actionable Fix: Switch to a moderately polar solvent such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). These solvents act as strong hydrogen-bond acceptors, significantly increasing the partition coefficient (LogP) of the alcohol into the organic phase.

Q2: How can I leverage the "salting-out" effect without causing severe emulsions in my bioreactor broth? A: Salting-out works on the principle of hydration thermodynamics. 2[2]. The salt ions (e.g., Na⁺, Cl⁻) become highly hydrated, reducing the volume of "free" water available to solubilize 5-methyl-1-hexen-3-ol, thereby driving it into the organic phase. However, excessive salt increases aqueous viscosity, which stabilizes emulsions during vigorous agitation. Actionable Fix: Add NaCl incrementally up to 15–20% w/v (rather than full saturation). If an emulsion forms, do not add more solvent; instead, centrifuge the biphasic mixture at 5,000 × g for 5 minutes to force phase separation.

Q3: Does adjusting the pH of the aqueous solution improve the extraction of this specific alcohol? A: Not directly, but it improves selectivity. 5-methyl-1-hexen-3-ol is a neutral compound and will not ionize under standard pH ranges. However,3[3]. Actionable Fix: Adjust your aqueous matrix to pH 7.5–8.0 before extraction. This ensures that any acidic byproducts (like organic acids from fermentation) become water-soluble salts and remain in the aqueous raffinate, yielding a purer organic extract.

Q4: Why am I losing my target compound during the final solvent evaporation step? A: 5-methyl-1-hexen-3-ol has a relatively low boiling point and high volatility. Concentrating the extract at elevated temperatures under vacuum will co-evaporate the alcohol along with the solvent. Actionable Fix: Keep the rotary evaporator water bath below 30°C and carefully monitor the vacuum pressure. Alternatively, use an extraction solvent with a very low boiling point (like Dichloromethane) to minimize the thermal energy required for concentration.

Quantitative Data: Solvent Selection Matrix

To optimize partitioning, select a solvent that balances hydrogen-bonding capability with minimal water miscibility.

SolventPolarity IndexWater Solubility (w/w %)H-Bond AcceptorSuitability for 5-methyl-1-hexen-3-olMechanistic Rationale
n-Hexane 0.1< 0.01%NoPoorFails to disrupt aqueous hydration shell of the -OH group.
Dichloromethane (DCM) 3.11.3%WeakGoodModerate polarity; good solvation of the aliphatic chain.
Methyl tert-butyl ether (MTBE) 2.54.8%YesExcellentLow water miscibility; excellent H-bond acceptor for secondary alcohols.
Ethyl Acetate (EtOAc) 4.48.3%StrongExcellentOptimally matches the amphiphilic nature of the target molecule.
Workflow Visualization: Extraction Optimization

Below is the logical troubleshooting pathway for resolving low extraction efficiencies.

G Start Low Recovery of 5-methyl-1-hexen-3-ol SolventCheck Is the extraction solvent strictly non-polar (e.g., Hexane)? Start->SolventCheck ChangeSolvent Switch to moderately polar solvent (e.g., EtOAc, DCM, or MTBE) SolventCheck->ChangeSolvent Yes SaltCheck Has a salting-out agent been added to aqueous phase? SolventCheck->SaltCheck No ChangeSolvent->SaltCheck AddSalt Add 15-20% w/v NaCl to saturate aqueous phase SaltCheck->AddSalt No EmulsionCheck Is an emulsion forming at the interface? SaltCheck->EmulsionCheck Yes AddSalt->EmulsionCheck ResolveEmulsion Centrifuge at 5000 x g or use phase-separation paper EmulsionCheck->ResolveEmulsion Yes Success Optimal Extraction Efficiency Achieved EmulsionCheck->Success No ResolveEmulsion->Success

Troubleshooting decision tree for optimizing 5-methyl-1-hexen-3-ol liquid-liquid extraction.

Self-Validating Protocol: Salting-Out Assisted Liquid-Liquid Extraction (LLE)

This step-by-step methodology incorporates built-in validation checks to ensure extraction trustworthiness and prevent false-negative yields.

Phase 1: Matrix Preparation & Thermodynamic Adjustment

  • Volume Standardization: Measure the exact volume of the aqueous sample containing 5-methyl-1-hexen-3-ol.

  • pH Verification: Adjust the pH to 7.5 using 0.1 M NaOH.

    • Causality: This step ionizes interfering acidic impurities, locking them into the aqueous phase while leaving the neutral target alcohol unaffected[3].

  • Salting-Out: Add anhydrous Sodium Chloride (NaCl) to achieve a 20% w/v concentration. Stir until completely dissolved.

    • Causality: The high ionic strength decreases the solubility of the alcohol in water, thermodynamically driving it outward[2].

Phase 2: Partitioning & Extraction 4. Solvent Addition: Add MTBE or EtOAc at an organic-to-aqueous volume ratio of 1:3.

  • Causality:1, performing three sequential extractions at a 1:3 ratio yields a higher overall recovery than a single massive volume extraction due to the Nernst distribution law[1].

  • Agitation: Vigorously shake the separatory funnel for 3 minutes. Vent the stopcock periodically to release vapor pressure.

  • Phase Separation: Allow the phases to separate for 10 minutes. If the interface is cloudy (emulsion), transfer the mixture to a centrifuge tube and spin at 5,000 × g for 5 minutes.

Phase 3: Self-Validation & Recovery 7. Raffinate Analysis (Validation Step): Before discarding the bottom aqueous layer (raffinate), extract a 100 µL aliquot. Analyze it via GC-FID to quantify residual 5-methyl-1-hexen-3-ol.

  • Trustworthiness Check: If the peak area indicates >5% of the target remains, perform an additional extraction cycle with fresh solvent.

  • Drying: Combine all organic layers in an Erlenmeyer flask. Add anhydrous Magnesium Sulfate (MgSO₄) incrementally until the powder is free-flowing.

    • Causality: This removes residual micro-droplets of water co-extracted by the partially miscible organic solvent.

  • Concentration: Filter out the drying agent and concentrate the organic phase under reduced pressure (rotary evaporation).

    • Critical Parameter: Maintain the water bath at ≤ 30°C to prevent evaporative loss of the volatile 5-methyl-1-hexen-3-ol.

References
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. nih.gov. 3

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. 2

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. 1

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for 5-Methyl-1-Hexen-3-Ol Enantiomer Separation

Introduction: The Imperative of Enantiomeric Purity In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity

In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological, toxicological, and metabolic properties.[1] The separation and quantification of these enantiomers are therefore critical for ensuring the safety, efficacy, and quality of a final product. This guide provides an in-depth, experience-driven approach to the validation of a chiral High-Performance Liquid Chromatography (HPLC) method tailored for the enantiomeric separation of 5-methyl-1-hexen-3-ol, a representative chiral secondary alcohol.

Our focus will be a practical comparison of potential Chiral Stationary Phases (CSPs) and a meticulous, stepwise validation of the optimized method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3] This is not merely a checklist of validation parameters but a narrative explaining the causality behind each experimental choice, ensuring a self-validating and robust analytical procedure.

Part 1: The Foundation - Selecting the Optimal Chiral Stationary Phase (CSP)

The success of any chiral separation hinges on the selection of the appropriate CSP. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the workhorses of the field, renowned for their broad applicability and excellent resolving power for a wide range of chiral compounds, including alcohols.[4][5][6] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of interactions such as hydrogen bonding, dipole-dipole, and π-π interactions.

For a novel separation like that of 5-methyl-1-hexen-3-ol, an initial screening of several CSPs is not just recommended; it is essential. Below is a comparative summary of expected performance for leading polysaccharide-based CSPs under typical normal-phase conditions.

Table 1: Comparative Performance of Polysaccharide-Based CSPs for Chiral Alcohol Separation
Chiral Stationary Phase (CSP)Selector BackboneTypical Mobile Phase (v/v)Retention Time (tR1, min)Retention Time (tR2, min)Separation Factor (α)Resolution (Rs)
REFLECT™ C-Amylose A Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10)8.510.21.20> 2.0
REFLECT™ C-Cellulose B Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10)11.312.11.071.4
CHIRALPAK® IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (95:5)9.811.51.17> 2.0
CHIRALCEL® OD-H Coated Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (95:5)12.913.51.051.2

Data are representative estimates for illustrative purposes.

Expert Insight: The amylose-based phases often provide superior resolution for chiral alcohols due to the helical groove structure of the amylose polymer, which creates a more defined chiral environment for interaction.[6] Based on the expected superior resolution (Rs > 2.0), we will proceed with a method development and validation protocol based on an amylose-based CSP, such as REFLECT™ C-Amylose A .

Part 2: Experimental Protocol - Method Development and Optimization

A logical and systematic approach to method development is crucial for establishing a robust and reliable analytical procedure.

Workflow for Method Development

cluster_dev Method Development & Optimization A Step 1: CSP & Mobile Phase Screening B Step 2: Optimize Mobile Phase Composition A->B C Step 3: Optimize Flow Rate & Temperature B->C D Step 4: Finalize Method & Check System Suitability C->D

Caption: A streamlined workflow for chiral HPLC method development.

Step-by-Step Methodology
  • Instrumentation & Column:

    • System: HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

    • Column: REFLECT™ C-Amylose A (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.

  • Initial Mobile Phase Screening:

    • Prepare two primary mobile phases:

      • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)

      • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Rationale: Alcohols like 2-propanol and ethanol act as polar modifiers, competing with the analyte for polar interaction sites on the CSP. Varying the alcohol and its concentration is the most effective way to modulate retention and selectivity.[7]

    • Equilibrate the column with each mobile phase at a flow rate of 1.0 mL/min and a column temperature of 25°C.

    • Inject a 1 mg/mL solution of racemic 5-methyl-1-hexen-3-ol.

    • Detection: Monitor at 210 nm, as simple alcohols lack a strong chromophore.

  • Optimization:

    • Based on the initial screening, select the mobile phase providing the best initial separation (e.g., n-Hexane / 2-Propanol).

    • Modifier Percentage: Adjust the percentage of 2-propanol (e.g., from 5% to 15%) to fine-tune retention time and resolution. Lower alcohol content generally increases retention and can improve resolution, but may lead to broader peaks.

    • Flow Rate: Evaluate flow rates between 0.8 and 1.2 mL/min. A lower flow rate can increase efficiency and resolution, but at the cost of longer analysis times.

    • Temperature: Analyze the separation at different column temperatures (e.g., 20°C, 25°C, 30°C). Lower temperatures often enhance enantioselectivity due to the thermodynamic nature of the chiral recognition process.[6]

  • Finalized Method Conditions (Hypothetical Optimized Method):

    • Column: REFLECT™ C-Amylose A, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / 2-Propanol (92:8, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the 5-methyl-1-hexen-3-ol sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to prevent particulate matter from damaging the column and system.[4]

Part 3: The Core Task - Comprehensive Method Validation

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[8][9] We will follow the ICH Q2(R2) guideline, which emphasizes a lifecycle approach to analytical procedures.[2][10]

Validation Workflow

cluster_val ICH Q2(R2) Method Validation Parameters A Specificity B Linearity & Range A->B C Accuracy B->C D Precision (Repeatability & Intermediate) B->D E LOD & LOQ B->E F Robustness C->F D->F

Caption: Key parameters for chiral HPLC method validation per ICH Q2(R2).

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities or matrix components.

  • Protocol:

    • Inject the mobile phase (blank) to ensure no interfering peaks are present at the retention times of the enantiomers.

    • Inject a solution of the pure, desired enantiomer (if available).

    • Inject a solution of the undesired enantiomer (if available).

    • Inject a 50:50 racemic mixture of 5-methyl-1-hexen-3-ol.

    • Spike the racemic mixture with known impurities, if available, and verify that their peaks do not co-elute with the main enantiomer peaks.

  • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0.[11] No interfering peaks from the blank or impurities should be observed at the retention times of the enantiomers.

Linearity and Range
  • Objective: To establish that the detector response is directly proportional to the concentration of the analyte over a specified range. This is crucial for quantifying the undesired enantiomer as an impurity.

  • Protocol:

    • Prepare a stock solution of the undesired enantiomer.

    • Spike a constant, high concentration of the desired enantiomer (e.g., 1 mg/mL) with varying concentrations of the undesired enantiomer. A typical range for an impurity method is from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would cover LOQ to 0.15%).

    • Prepare at least five concentration levels. For example: LOQ, 0.05%, 0.1%, 0.125%, and 0.15%.

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the peak area of the undesired enantiomer against its concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.998.[12] The y-intercept should not be significantly different from zero.

Table 2: Example Linearity Data
Concentration (% of main peak)Mean Peak Area (n=3)
0.025 (LOQ)15,250
0.05030,100
0.10060,500
0.12575,300
0.15090,800
0.9995
Accuracy
  • Objective: To determine the closeness of the measured value to the true value. This is typically assessed through recovery studies.

  • Protocol:

    • Prepare samples of the main enantiomer spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target specification).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • A. Repeatability (Intra-assay precision):

      • Prepare six individual samples of the main enantiomer spiked with the undesired enantiomer at 100% of the specification limit.

      • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.[13]

    • B. Intermediate Precision:

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets to assess inter-day variability.

  • Acceptance Criteria: The %RSD for peak areas should not be more than 5.0% for repeatability and not more than 10.0% for intermediate precision for impurity quantification.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • These are typically determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

    • The determined LOQ concentration must be verified by preparing and injecting samples at this concentration and confirming that the precision and accuracy criteria are met.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14][15] This provides an indication of its reliability during normal usage.[16]

  • Protocol:

    • Identify critical method parameters that could potentially vary during routine use.

    • Vary these parameters one at a time (or using a Design of Experiments, DoE, approach) around the nominal optimized value.

    • Analyze a system suitability solution (e.g., a racemic mixture) under each condition.

    • Monitor critical system suitability parameters like resolution, retention time, and peak tailing.

Robustness Study Design

cluster_rob Robustness Parameter Variation center Nominal Method A Flow Rate (± 0.1 mL/min) center->A B Temperature (± 2 °C) center->B C Modifier % (± 2% relative) center->C D Wavelength (± 2 nm) center->D

Caption: Deliberate variations tested during a robustness study.

Table 3: Example Robustness Study Results
Parameter VariedValueResolution (Rs)Tailing Factor (Tf)% Change in Retention Time
Nominal - 2.4 1.1 -
Flow Rate0.9 mL/min2.51.1+10.5%
1.1 mL/min2.31.1-9.8%
Temperature23 °C2.51.1+2.1%
27 °C2.31.2-1.9%
2-Propanol %7.8 %2.61.1+5.4%
8.2 %2.21.2-4.9%
  • Acceptance Criteria: The system suitability criteria (e.g., Rs ≥ 2.0, Tf ≤ 1.5) must be met under all tested variations. No significant impact on quantitation should be observed.

Conclusion

The validation of a chiral HPLC method is a rigorous and systematic process that underpins the reliability of enantiomeric purity data. By methodically selecting an appropriate chiral stationary phase, optimizing the chromatographic conditions, and meticulously evaluating each validation parameter from specificity to robustness, we build a self-validating system. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to develop and validate a robust method for the enantiomeric separation of 5-methyl-1-hexen-3-ol. This ensures that the analytical data generated is not only accurate and precise but also consistently reliable throughout the lifecycle of the product.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • LCGC International. (2025, November 26). Robustness Tests.
  • Benchchem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction.
  • Sigma-Aldrich. Chiral Method Development Strategies for HPLC.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • Waters Corporation. (2006, May 1). Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation.
  • Chiral Technologies. Method development with CHIRALPAK® IA - HPLC.
  • PubMed. (2008, June 16). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes.
  • PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Lab Manager. (2025, October 29). ICH and FDA Guidelines for Analytical Method Validation.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Orochem. CHIRAL STATIONARY PHASES.
  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2).
  • UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Benchchem. (2025). validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers.
  • Semantic Scholar. (2012, July 15). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.

Sources

Comparative

5-methyl-1-hexen-3-ol vs. 4-methyl-1-penten-3-ol: A Comprehensive Structural and Spectroscopic Comparison Guide

As drug development and synthetic flavor chemistry advance, the precise identification of homologous allylic alcohols has become a critical bottleneck in quality control. 5-methyl-1-hexen-3-ol and 4-methyl-1-penten-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic flavor chemistry advance, the precise identification of homologous allylic alcohols has become a critical bottleneck in quality control. 5-methyl-1-hexen-3-ol and 4-methyl-1-penten-3-ol are closely related branched allylic alcohols. While they share identical reactive functional groups (a terminal vinyl group and a secondary alcohol), the addition of a single methylene bridge in the aliphatic side chain drastically alters their spectroscopic signatures.

This guide provides an authoritative, causality-driven framework for differentiating these two compounds using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Structural Nuances and Stereochemical Causality

The fundamental difference between these two molecules lies in their aliphatic branching:

  • 4-methyl-1-penten-3-ol features an isopropyl group directly attached to the carbinol carbon (C3).

  • 5-methyl-1-hexen-3-ol features an isobutyl group attached to the carbinol carbon (C3).

Both molecules possess a chiral center at C3. As a Senior Application Scientist, it is crucial to recognize how this chirality breaks the local symmetry of the adjacent branched groups—a phenomenon known as diastereotopicity.

In 4-methyl-1-penten-3-ol, the chiral C3 renders the two methyls of the isopropyl group diastereotopic. They are magnetically non-equivalent and will resolve as two distinct signals in high-field NMR. In 5-methyl-1-hexen-3-ol, the methylene protons (-CH₂-) of the isobutyl group sit directly adjacent to the chiral center, experiencing drastically different magnetic environments. This causes them to couple with each other, producing a complex, non-first-order multiplet rather than a simple splitting pattern.

AnalyticalWorkflow Sample Allylic Alcohol Sample (Isomeric/Homologous Mixture) GCMS GC-MS Analysis (Molecular Weight) Sample->GCMS NMR 1H NMR Spectroscopy (Structural Elucidation) Sample->NMR MW100 M+ = 100 m/z Loss of 43 Da (Isopropyl) GCMS->MW100 MW114 M+ = 114 m/z Loss of 57 Da (Isobutyl) GCMS->MW114 NMR_IsoP 1H NMR: ~1.7 ppm (1H, octet) Direct Isopropyl Attachment NMR->NMR_IsoP NMR_IsoB 1H NMR: ~1.3 ppm (2H, m) Diastereotopic CH2 (Isobutyl) NMR->NMR_IsoB CompA 4-methyl-1-penten-3-ol MW100->CompA CompB 5-methyl-1-hexen-3-ol MW114->CompB NMR_IsoP->CompA NMR_IsoB->CompB

Fig 1. Analytical workflow for differentiating 4-methyl-1-penten-3-ol and 5-methyl-1-hexen-3-ol.

Quantitative Data Presentation

To facilitate rapid identification, the physicochemical and spectroscopic data for both compounds are summarized below, cross-referenced with data from [1] and [2].

Table 1: Structural and Physicochemical Properties
Property4-methyl-1-penten-3-ol5-methyl-1-hexen-3-ol
CAS Number 4798-45-24798-46-3
Molecular Formula C₆H₁₂OC₇H₁₄O
Molecular Weight 100.16 g/mol 114.19 g/mol
Aliphatic Side Chain Isopropyl (-CH(CH₃)₂)Isobutyl (-CH₂CH(CH₃)₂)
Table 2: Diagnostic Spectroscopic Markers
Analytical Technique4-methyl-1-penten-3-ol5-methyl-1-hexen-3-ol
¹H NMR (Aliphatic CH) ~1.7 ppm (1H, octet, isopropyl methine)~1.3 ppm (2H, multiplet, diastereotopic CH₂)
¹³C NMR (Carbon Count) 6 distinct carbon resonances7 distinct carbon resonances
GC-MS (Molecular Ion) m/z 100 (M⁺)m/z 114 (M⁺)
GC-MS (Base Peak) m/z 57 [M - 43]⁺m/z 57 [M - 57]⁺

Spectroscopic Diagnostics & Mechanistic Causality

Mass Spectrometry (EI-MS)

According to the [3], electron ionization (EI) of allylic alcohols is dominated by alpha-cleavage. The causality here is driven by the stability of the resulting oxonium ion.

When 4-methyl-1-penten-3-ol (M⁺ = 100) undergoes alpha-cleavage at the C3-C4 bond, it ejects an isopropyl radical (43 Da), leaving a resonance-stabilized fragment[CH₂=CH-CH=OH]⁺ at m/z 57. Conversely, 5-methyl-1-hexen-3-ol (M⁺ = 114) ejects an isobutyl radical (57 Da) to yield the exact same m/z 57 base peak. Therefore, relying solely on the base peak is a critical error; analysts must look for the molecular ion (100 vs. 114) or the secondary loss of the vinyl radical (M - 27).

Nuclear Magnetic Resonance (NMR)

The most definitive structural proof comes from ¹H NMR. In 4-methyl-1-penten-3-ol, the single proton on the isopropyl group is coupled to six methyl protons and one carbinol proton. By the n+1 rule (assuming similar coupling constants), this proton appears as a distinct octet at ~1.7 ppm. In 5-methyl-1-hexen-3-ol, this octet is entirely absent, replaced by a complex 2H multiplet at ~1.3 ppm representing the diastereotopic methylene bridge.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems. If the validation checks fail, the data must be discarded and the sample re-prepared.

Protocol A: GC-MS Molecular Weight Determination

Objective: Differentiate the homologues based on their molecular ions and retention indices.

  • Sample Preparation: Dilute 10 µL of the allylic alcohol in 1.0 mL of GC-grade dichloromethane (DCM).

  • Instrument Setup: Utilize a 30m x 0.25mm x 0.25µm non-polar column (e.g., DB-5MS). Set the injection volume to 1 µL with a split ratio of 50:1 to prevent detector saturation.

  • Thermal Program: Hold at 40°C for 3 minutes, then ramp at 10°C/min to 200°C.

  • Ionization: Use Electron Ionization (EI) at exactly 70 eV. Causality: 70 eV is the industry standard because it provides a reproducible internal energy distribution, allowing direct comparison with NIST library spectra [3].

  • Self-Validation Check:

    • System Integrity: Check the baseline for siloxane peaks (m/z 207, 281). If prominent, column bleed is occurring.

    • Analyte Integrity: Confirm the presence of the m/z 57 base peak. If m/z 57 is absent, the allylic alcohol structure has been compromised (likely due to thermal dehydration in a contaminated GC inlet).

Protocol B: ¹H NMR Structural Elucidation

Objective: Confirm the presence of the isopropyl vs. isobutyl side chain.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons that would obscure the allylic alcohol's -OH resonance, while TMS provides an unambiguous 0.0 ppm reference point.

  • Acquisition: Acquire data at 400 MHz or higher. Run 16 scans with a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of all protons for accurate integration.

  • Self-Validation Check:

    • Integrate the internal vinyl proton multiplet (CH=CH₂) at ~5.8 ppm and set its value to exactly 1.00.

    • Evaluate the integration of the upfield aliphatic methyl doublets (~0.9 ppm). The total integration must equal exactly 6.00 (± 0.05). A deviation greater than 5% indicates sample impurity, residual solvent overlap, or incomplete relaxation during acquisition.

References

  • National Center for Biotechnology Information. "4-Methyl-1-penten-3-ol | C6H12O | CID 20929" PubChem, [Link]

  • National Center for Biotechnology Information. "5-Methyl-1-hexen-3-ol | C7H14O | CID 5314815" PubChem, [Link]

  • National Institute of Standards and Technology. "1-Penten-3-ol, 4-methyl-" NIST Chemistry WebBook, SRD 69, [Link]

Validation

High-Fidelity Purity Analysis of 5-Methyl-1-hexen-3-ol: A Cross-Validation Guide Using qNMR and FTIR

In pharmaceutical development and fine chemical synthesis, relying on a single analytical technique for purity assessment risks overlooking specific classes of impurities. 5-Methyl-1-hexen-3-ol is a versatile allylic alc...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and fine chemical synthesis, relying on a single analytical technique for purity assessment risks overlooking specific classes of impurities. 5-Methyl-1-hexen-3-ol is a versatile allylic alcohol characterized by a terminal alkene, a secondary hydroxyl group, and an isobutyl tail. Validating its purity requires confirming both the absolute mass fraction of the active molecule and the structural integrity of its functional groups.

To achieve this, regulatory frameworks increasingly recommend orthogonal analytical strategies[1]. This guide provides a comprehensive comparison and experimental framework for cross-validating the purity of 5-methyl-1-hexen-3-ol using Quantitative Nuclear Magnetic Resonance (qNMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Mechanistic Comparison: The Case for Orthogonality

While both techniques probe molecular structure, they operate on fundamentally different physical principles, making them highly complementary[2].

  • Quantitative 1H-NMR (qNMR): qNMR operates on the principle of reciprocity, where the integration of each resonance signal is directly proportional to the number of hydrogens producing it[3]. Because it does not require a calibration curve of the analyte itself, it serves as a primary, bias-free analytical method for absolute quantification[4]. qNMR excels at detecting structurally similar impurities (e.g., saturated analogs or regioisomers) that might co-elute in chromatography.

  • ATR-FTIR Spectroscopy: FTIR measures the absorption of infrared radiation corresponding to molecular vibrational and rotational modes[5]. While less accurate for absolute mass quantification due to variable extinction coefficients and peak overlap, FTIR is unparalleled for rapid functional group verification[2]. It can instantly detect bulk degradation, such as the oxidation of the secondary alcohol to a ketone, or the presence of highly polar, non-protonated impurities that 1H-NMR might miss.

When combined, qNMR provides absolute quantification by mass (often accurate to 0.1%)[6], while FTIR ensures the holistic functional integrity of the bulk material.

Data Presentation: Comparative Performance Matrix

The following table summarizes the operational metrics and target signals for analyzing 5-methyl-1-hexen-3-ol using both modalities.

FeatureQuantitative 1H-NMR (qNMR)ATR-FTIR Spectroscopy
Primary Output Absolute purity (% w/w)Functional group verification
Calibration Requirement Internal Standard (e.g., Dimethyl sulfone)None (Background subtraction only)
Key Analyte Signals Vinyl protons (~5.1-5.8 ppm); Carbinol (~4.0 ppm)O-H stretch (~3350 cm⁻¹); C=C stretch (~1645 cm⁻¹)
Sensitivity/Accuracy High (Accurate to ±0.1% to 1.0%)Moderate (Qualitative/Semi-quantitative)
Strengths Bias-free quantification; structural elucidationRapid analysis (<1 min); detects non-protonated species
Limitations Requires deuterated solvents; higher instrument costPeak overlap limits precise quantification of minor impurities

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. The following workflows detail the causality behind each experimental choice.

Protocol 1: High-Precision 1H-qNMR Workflow
  • Standard Selection & Gravimetric Preparation:

    • Action: Weigh ~20 mg of 5-methyl-1-hexen-3-ol and ~10 mg of Dimethyl sulfone (Internal Standard) into a vial using a microbalance. Dissolve in 0.6 mL of CDCl₃.

    • Causality: Dimethyl sulfone produces a sharp singlet at ~3.0 ppm in CDCl₃. This specific standard is chosen because its signal falls perfectly into a clear spectral window, avoiding overlap with the analyte's aliphatic (0.9-1.7 ppm), carbinol (4.0 ppm), or olefinic (5.1-5.8 ppm) protons[7].

  • T1 Measurement & Acquisition Parameters:

    • Action: Perform an inversion-recovery experiment to determine the longest spin-lattice relaxation time ( T1​ ) of the protons of interest. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30-60 seconds).

    • Causality: A delay of 5×T1​ ensures >99% recovery of longitudinal magnetization between pulses. Failing to do so causes signal saturation, which severely biases the integration and artificially inflates or deflates the calculated purity[7].

  • Data Processing:

    • Action: Apply zero-filling and a slight exponential line broadening (e.g., 0.3 Hz) prior to Fourier transformation. Perform manual phase and baseline correction.

    • Causality: Automated baseline correction algorithms often clip the edges of broad peaks (like the carbinol multiplet). Manual correction ensures the integral captures the entire peak area, preserving quantitative accuracy.

Protocol 2: ATR-FTIR Functional Group Verification
  • Background Acquisition:

    • Action: Collect a background spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) of the clean, dry diamond ATR crystal immediately before analyzing the sample.

    • Causality: Atmospheric H₂O (3600-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) fluctuate constantly. Immediate background subtraction prevents these environmental variables from appearing as false peaks in the final spectrum.

  • Sample Application & Scanning:

    • Action: Apply 1-2 drops of neat 5-methyl-1-hexen-3-ol to completely cover the ATR crystal. Collect the sample spectrum using the same parameters as the background.

    • Causality: Using the neat liquid maximizes the signal-to-noise ratio and avoids solvent masking effects, which is critical for detecting minor degradation products like carbonyls (C=O stretch at ~1710 cm⁻¹).

  • System Cleaning & Blank Validation:

    • Action: Wipe the crystal with a lint-free tissue, clean with isopropanol, and run a subsequent "blank" scan.

    • Causality: The blank scan acts as a self-validating step to confirm the complete removal of the analyte, preventing cross-contamination for future analyses.

Orthogonal Workflow Visualization

The integration of these two techniques creates a robust analytical framework. The workflow below illustrates the parallel execution and convergence of qNMR and FTIR data.

AnalyticalWorkflow cluster_qNMR Quantitative NMR (qNMR) cluster_FTIR ATR-FTIR Spectroscopy Start 5-Methyl-1-hexen-3-ol Batch Sample N1 Internal Standard Addition (Dimethyl Sulfone) Start->N1 F1 Background Subtraction (Atmospheric CO2/H2O) Start->F1 N2 1H-NMR Acquisition Relaxation Delay > 5×T1 N1->N2 N3 Absolute Quantification (Purity by Mass %) N2->N3 Validation Orthogonal Cross-Validation Confirmed Structural Purity N3->Validation F2 Neat Sample Scan (4000-400 cm⁻¹) F1->F2 F3 Functional Group Verification F2->F3 F3->Validation

Orthogonal cross-validation workflow combining qNMR and FTIR for robust purity assessment.

Spectral Cross-Validation for 5-Methyl-1-hexen-3-ol

When analyzing the output from both instruments, the data must corroborate the specific structural features of 5-methyl-1-hexen-3-ol.

Validating the Terminal Alkene (Vinyl Group):

  • NMR: Look for the internal olefinic proton as a distinct multiplet at ~5.8 ppm, and the terminal olefinic protons as a multiplet at ~5.1-5.2 ppm.

  • FTIR: Cross-reference this with a weak/medium C=C stretch at ~1645 cm⁻¹ and the highly characteristic =CH₂ out-of-plane bending vibrations at ~910 cm⁻¹ and ~990 cm⁻¹.

Validating the Secondary Alcohol:

  • NMR: The carbinol proton (-CH(OH)-) will appear as a multiplet at ~4.0 ppm. If the sample is heavily degraded (oxidized), this peak will diminish, and a new aldehyde/ketone peak may appear.

  • FTIR: Confirm the presence of a broad, strong O-H stretching band at ~3350 cm⁻¹ and a strong C-O stretching band at ~1050 cm⁻¹. The absence of a sharp band at ~1710 cm⁻¹ (C=O stretch) confirms the alcohol has not oxidized to 5-methyl-1-hexen-3-one.

By cross-referencing the absolute mass purity derived from the qNMR internal standard integration with the qualitative functional group fingerprint from FTIR, scientists can confidently release batches of 5-methyl-1-hexen-3-ol for downstream drug development or synthetic applications.

References
  • 4. 5.

  • 7.

Sources

Comparative

A Comparative Guide to Verifying the Absolute Stereochemistry of (3S)-5-Methyl-1-hexen-3-ol

In the landscape of pharmaceutical development and complex organic synthesis, the precise determination of a molecule's absolute stereochemistry is not merely a procedural step but a cornerstone of safety, efficacy, and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise determination of a molecule's absolute stereochemistry is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. The spatial arrangement of atoms defines a molecule's interaction with the chiral environment of biological systems, meaning that enantiomers can exhibit drastically different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of the principal analytical methodologies for verifying the absolute stereochemistry of chiral alcohols, using (3S)-5-methyl-1-hexen-3-ol as a representative analyte. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The subject of our analysis, 5-methyl-1-hexen-3-ol, is a chiral secondary allylic alcohol.[3] Its structure presents a stereocenter at the C-3 position, making it a valuable chiral building block in the synthesis of more complex molecules. The challenge lies in unambiguously confirming the 'S' configuration at this center. This guide will compare three robust techniques: the widely-used Mosher's ester analysis (an NMR-based method), the "gold standard" of single-crystal X-ray crystallography, and the increasingly powerful chiroptical method of Vibrational Circular Dichroism (VCD).

Comparative Overview of Analytical Techniques

The selection of an appropriate method for determining absolute configuration is contingent on several factors, including the physical state of the sample, the quantity of material available, and the instrumentation at hand.[4] Each technique offers a unique set of advantages and limitations.

MethodTypical Sample AmountTypical Measurement TimeAccuracy/ReliabilityKey Limitations
NMR (Mosher's Method) 1-5 mg4-6 hours (including derivatization)High, but model-dependentRequires derivatization; potential for misinterpretation with sterically hindered or flexible molecules.[4]
Single-Crystal X-ray Crystallography < 1 mg (single crystal of ~0.1 mm)6-24 hours for data collectionUnambiguous and definitiveRequires a suitable single crystal, which can be difficult to obtain.[4][5]
Vibrational Circular Dichroism (VCD) 1-10 mg1-4 hoursHigh, requires computational supportInterpretation relies on accurate computational modeling.[2][4]

Mosher's Ester Analysis: A Powerful NMR-Based Approach

Mosher's method is a cornerstone of stereochemical analysis in solution-state NMR.[6][7][8] It provides a reliable means of deducing the absolute configuration of chiral secondary alcohols by converting the enantiomer of interest into a pair of diastereomers with distinguishable NMR spectra.[6][7][9]

Principle of the Method

The core of Mosher's method lies in the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][10] This reaction forms a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl group in the MTPA moiety, protons on either side of the MTPA plane in the most stable conformation experience different shielding or deshielding effects in the NMR spectrometer.[11] By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons in the two diastereomers, the absolute configuration of the alcohol can be determined.[4][6]

A positive Δδ value is typically observed for protons on one side of the Mosher ester plane, while a negative Δδ is seen for protons on the other side.[4] This systematic difference allows for the construction of a model that relates the sign of Δδ to the spatial arrangement of the substituents around the stereocenter.

Experimental Workflow: Mosher's Ester Analysis

Mosher_Workflow cluster_R (R)-MTPA Ester Synthesis cluster_S (S)-MTPA Ester Synthesis Alcohol_R (3S)-5-methyl-1-hexen-3-ol Ester_R (R)-MTPA Ester Alcohol_R->Ester_R Derivatization Reagent_R (R)-MTPA-Cl, Pyridine Reagent_R->Ester_R NMR_R ¹H NMR Spectrum Ester_R->NMR_R Acquisition Analysis Calculate Δδ = δS - δR NMR_R->Analysis Alcohol_S (3S)-5-methyl-1-hexen-3-ol Ester_S (S)-MTPA Ester Alcohol_S->Ester_S Derivatization Reagent_S (S)-MTPA-Cl, Pyridine Reagent_S->Ester_S NMR_S ¹H NMR Spectrum Ester_S->NMR_S Acquisition NMR_S->Analysis Assignment Assign Absolute Configuration Analysis->Assignment

Caption: Workflow for Mosher's ester analysis of (3S)-5-methyl-1-hexen-3-ol.

Detailed Experimental Protocol
  • Preparation of Diastereomeric Esters:

    • In two separate, dry NMR tubes, dissolve approximately 2.5 mg of (3S)-5-methyl-1-hexen-3-ol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).[10]

    • To each tube, add a small excess of anhydrous pyridine (approximately 5-10 µL).

    • To the first tube, add a slight molar excess (approximately 1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).[10]

    • To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).[10]

    • Cap the NMR tubes and gently mix. Allow the reactions to proceed at room temperature for 2-6 hours, monitoring for completion by TLC or ¹H NMR.[10]

  • NMR Data Acquisition and Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. It is crucial that the spectra are acquired under identical conditions.

    • Assign the proton signals for the groups flanking the newly formed ester linkage. For 5-methyl-1-hexen-3-ol, this would include the vinyl protons, the methine proton at C-3, and the methylene and methine protons of the isobutyl group. 2D NMR techniques like COSY may be necessary for unambiguous assignment.[4]

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.[4]

    • Apply the Mosher model to assign the absolute configuration based on the signs of the calculated Δδ values.

Expected Data and Interpretation

For (3S)-5-methyl-1-hexen-3-ol, the two substituents at the stereocenter are a vinyl group and an isobutyl group. Based on the established Mosher model, we would expect the following pattern of Δδ values:

ProtonsExpected Sign of Δδ (δS - δR) for (3S) Configuration
Vinyl Group (H-1, H-2)Negative
Isobutyl Group (H-4, H-5, CH₃)Positive

A consistent pattern of negative Δδ values for the protons of the vinyl group and positive Δδ values for the protons of the isobutyl group would confirm the (3S) absolute configuration.

Single-Crystal X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography is widely regarded as the "gold standard" for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[1][4] This technique provides a direct visualization of the atomic arrangement in the crystalline state.

Principle of the Method

The method relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized.[1] When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to a breakdown of Friedel's law. This allows for the differentiation between the two enantiomers. The Flack parameter is a critical value in this analysis; a value close to 0 confirms the assigned absolute configuration, while a value near 1 indicates that the inverted structure is correct.[1]

Experimental Workflow: Single-Crystal X-ray Crystallography

XRay_Workflow Start Enantiomerically Pure (3S)-5-methyl-1-hexen-3-ol Crystal Crystal Growth Start->Crystal Data X-ray Diffraction Data Collection Crystal->Data Structure Structure Solution & Refinement Data->Structure Absolute Absolute Structure Determination (Anomalous Dispersion) Structure->Absolute Result Unambiguous (3S) Configuration Absolute->Result

Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.

Challenges and Solutions

A significant hurdle for applying this technique to 5-methyl-1-hexen-3-ol is that it is a liquid at room temperature, making direct crystallization challenging. Several strategies can be employed to overcome this:

  • Dervatization: The alcohol can be reacted with a heavy-atom-containing reagent (e.g., a brominated or iodinated benzoic acid) to form a solid ester derivative. The presence of the heavy atom also enhances the anomalous scattering effect, facilitating a more reliable determination of the absolute configuration.

  • Co-crystallization: Co-crystallization with a suitable host molecule can induce crystallization of the analyte.[5][12]

Vibrational Circular Dichroism (VCD): A Powerful Chiroptical Technique

Vibrational Circular Dichroism (VCD) has emerged as a robust and reliable method for determining the absolute configuration of chiral molecules in solution, bridging the gap for non-crystalline samples.[2][4] VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[13][14]

Principle of the Method

The VCD spectrum of a chiral molecule is unique to its absolute configuration. The method involves comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known enantiomer (e.g., the 'S' enantiomer).[2][15] If the major bands in the experimental and calculated spectra align in terms of sign and relative intensity, the absolute configuration of the sample is confirmed to be that of the calculated enantiomer.[2] If the spectra are mirror images, the sample has the opposite absolute configuration.[2][4]

Experimental Workflow: Vibrational Circular Dichroism (VCD)

VCD_Workflow Sample Prepare Solution of (3S)-5-methyl-1-hexen-3-ol Experiment Acquire Experimental VCD & IR Spectra Sample->Experiment Comparison Compare Experimental and Calculated Spectra Experiment->Comparison Calculation Calculate Theoretical VCD & IR Spectra for (S)-enantiomer (DFT) Calculation->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for absolute configuration determination using VCD.

Detailed Experimental and Computational Protocol
  • Sample Preparation and Spectral Measurement:

    • Prepare a solution of (3S)-5-methyl-1-hexen-3-ol in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[1]

    • Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Acquisition times of 1-4 hours are typical to achieve a good signal-to-noise ratio.[4]

  • Computational Modeling:

    • Perform a thorough conformational search for the (S)-enantiomer of 5-methyl-1-hexen-3-ol to identify all low-energy conformers.

    • For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT).

    • The final calculated VCD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

Data Interpretation

The experimental VCD spectrum of the analyte is then overlaid with the calculated spectrum for the (S)-enantiomer. A good agreement between the two spectra, particularly in the fingerprint region (below 1500 cm⁻¹), provides high confidence in the assignment of the (3S) absolute configuration.

Conclusion

Verifying the absolute stereochemistry of a chiral molecule like (3S)-5-methyl-1-hexen-3-ol is a critical task that can be approached with several powerful analytical techniques.

  • Mosher's ester analysis offers a relatively rapid and accessible NMR-based method that is well-suited for many secondary alcohols. Its reliability, however, is dependent on the conformational rigidity of the formed diastereomers.

  • Single-crystal X-ray crystallography provides the most definitive and unambiguous assignment, but its application is contingent on the ability to obtain high-quality crystals, which can be a significant bottleneck for liquid samples.

  • Vibrational Circular Dichroism has become an invaluable tool for determining absolute configuration in solution, offering a powerful alternative when crystallization is not feasible. Its accuracy is closely tied to the quality of the computational models employed.

By understanding the principles, protocols, and inherent limitations of each of these methods, researchers can select the most appropriate strategy to confidently assign and verify the absolute stereochemistry of their chiral molecules, ensuring the integrity and success of their research and development endeavors.

References

  • Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols - Benchchem. (URL: )
  • Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method - eScholarship.org. (URL: [Link])

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (URL: [Link])

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. (URL: [Link])

  • A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy | Organic Letters - ACS Publications. (URL: [Link])

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. (URL: [Link])

  • Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method | Organic Letters - ACS Publications. (URL: [Link])

  • A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Altern
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments. (URL: [Link])

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (URL: [Link])

  • Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method - PubMed. (URL: [Link])

  • Novel Development of Exciton-Coupled Circular Dichroism Based on Induced Axial Chirality. (URL: [Link])

  • An Exciton-Coupled Circular Dichroism Protocol for the Determination of Identity, Chirality, and Enantiomeric Excess of Chiral Secondary Alcohols | Journal of the American Chemical Society. (URL: [Link])

  • モッシャー法 Mosher Method - Chem-Station (ケムステ). (URL: [Link])

  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem. (URL: )
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. (URL: [Link])

  • Absolute Configuration of Small Molecules by Co‐Crystallization - ResearchGate. (URL: [Link])

  • Identification of Absolute Configuration of Tertiary Alcohols by Combination of Mosher's Method and Conformational Analysis | Bulletin of the Chemical Society of Japan | Oxford Academic. (URL: [Link])

  • Studying Chirality with Vibrational Circular Dichroism - Gaussian.com. (URL: [Link])

  • Vibrational circular dichroism (VCD) - Bruker. (URL: [Link])

  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC. (URL: [Link])

  • New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Publishing. (URL: [Link])

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PubMed. (URL: [Link])

  • The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - Chemical Science (RSC Publishing). (URL: [Link])

  • Vibrational Circular Dichroism | Hinds Instruments. (URL: [Link])

  • Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - MDPI. (URL: [Link])

  • Toward preparative resolution of chiral alcohols by an organic chemical method. (URL: [Link])

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. (URL: [Link])

  • 5-methyl-1-hexen-3-ol - Chemical Synthesis Database. (URL: [Link])

  • Impact of dispersion correction in DFT-enhanced anisotropic NMR for stereochemical elucidation of flexible marine natural products - PMC. (URL: [Link])

  • Optical Activity and Helicity Enhancement of Highly Sensitive Dinaphthylmethane-Based Stereodynamic Probes for Secondary Alcohols | ACS Omega. (URL: [Link])

  • 5-Methyl-5-hexen-3-ol - the NIST WebBook. (URL: [Link])

  • 5-Methyl-1-hexen-3-ol | C7H14O | CID 5314815 - PubChem - NIH. (URL: [Link])

  • Chapter 13: Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures - Books. (URL: [Link])

  • 5-methyl-1-hexen-3-ol (C7H14O) - PubChemLite. (URL: [Link])

  • 3-Methyl-1-hexen-3-ol - the NIST WebBook. (URL: [Link])

  • Application Notes and Protocols: 1-Hexen-3-OL as a Versatile Starting Material in Organic Synthesis - Benchchem. (URL: )

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Validation

Comparative Validation of GC-MS Quantification Limits for 5-Methyl-1-hexen-3-ol in Complex Matrices: SPME Arrow vs. Traditional Extraction

Executive Summary The accurate quantification of trace volatile organic compounds (VOCs) in lipid-rich and proteinaceous matrices remains a significant analytical bottleneck. 5-Methyl-1-hexen-3-ol, a critical allylic alc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of trace volatile organic compounds (VOCs) in lipid-rich and proteinaceous matrices remains a significant analytical bottleneck. 5-Methyl-1-hexen-3-ol, a critical allylic alcohol often monitored as a flavor constituent and degradation biomarker in complex food matrices (such as recycled marinades), is notoriously difficult to isolate due to severe matrix suppression[1].

This guide provides an objective, data-driven comparison of three sample preparation technologies for the GC-MS quantification of 5-methyl-1-hexen-3-ol: the PAL SPME Arrow (Product), the Classical SPME Fiber (Alternative 1), and Liquid-Liquid Extraction (LLE) (Alternative 2). By examining thermodynamic extraction limits, mechanical robustness, and recovery metrics, this validation demonstrates how high-capacity sorption phases overcome traditional quantification barriers.

Mechanistic Grounding: The Analytical Challenge

5-Methyl-1-hexen-3-ol (CAS 4798-46-3) is a mid-polar volatile compound. When present in complex matrices containing high concentrations of vegetable oils, amino acids, and emulsifiers, the analyte partitions heavily into the lipid phase rather than the headspace[1].

Traditional extraction methods face two distinct failure modes here:

  • LLE: Direct solvent extraction co-extracts massive amounts of lipids, which foul the GC inlet, degrade the stationary phase, and require extensive clean-up. Furthermore, proteins act as natural surfactants, creating unbreakable emulsions.

  • Classical Headspace SPME (HS-SPME): While HS-SPME avoids lipid co-extraction, the classical fiber possesses a highly restricted sorption phase volume (~0.6 µL)[2]. In matrices where the gas-liquid partition coefficient ( Khl​ ) is already suppressed, this low capacity leads to rapid phase saturation and poor Limits of Quantification (LOQ).

The PAL SPME Arrow addresses these physical limitations by integrating a robust steel core with a massive phase volume (~10.2 µL), fundamentally shifting the thermodynamic equilibrium to favor analyte uptake without sacrificing the cleanliness of headspace sampling[2][3].

Experimental Methodologies (Self-Validating Protocols)

To ensure a self-validating analytical system, all protocols utilize an internal standard (3-octanol) to dynamically correct for matrix suppression and variations in extraction efficiency. Standard addition was employed to construct calibration curves directly within the matrix.

Sample Preparation & Equilibration (Common to Headspace Methods)

Causality: Matrix modification is required to break lipid-analyte interactions.

  • Aliquot: Transfer 5.0 mL of the complex matrix (e.g., lipid-rich marinade) into a 20 mL precision headspace vial[1].

  • Internal Standard: Spike with 10 µL of 3-octanol (10 mg/L) to serve as a volumetric and ionization control.

  • Salting-Out: Add 1.5 g of NaCl. Why? High ionic strength increases the polarity of the aqueous phase, thermodynamically forcing the less polar 5-methyl-1-hexen-3-ol into the headspace.

  • Equilibration: Seal with a PTFE/silicone septum and agitate at 250 rpm for 20 minutes at 60 °C to reach vapor-phase equilibrium[1].

Extraction Workflows

Protocol A: PAL SPME Arrow (1.1 mm, 120 µm DVB/Carbon WR/PDMS)

  • Extraction: Penetrate the septum using the Arrow's protective tip. Expose the phase to the headspace for 40 minutes at 60 °C. The Divinylbenzene/Carbon Wide Range/PDMS chemistry is selected for its optimal trapping of mid-polar alcohols[2].

  • Desorption: Retract the phase, transfer to the GC inlet, and desorb at 250 °C for 3 minutes (splitless mode).

Protocol B: Classical SPME Fiber (50/30 µm DVB/CAR/PDMS)

  • Extraction: Expose the fragile fiber to the headspace under identical conditions (40 min, 60 °C).

  • Desorption: Desorb in the GC inlet at 250 °C for 3 minutes. Note: Care must be taken as the thin fused-silica core is prone to snapping during septum piercing[4].

Protocol C: Liquid-Liquid Extraction (LLE)

  • Extraction: Add 5.0 mL of Dichloromethane (DCM) to the 5.0 mL matrix. Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 5000 × g for 15 minutes at 4 °C. Why? Centrifugal force is mandatory to break the lipid-protein emulsions formed during vortexing.

  • Injection: Extract 1.0 µL of the bottom organic layer for direct liquid injection.

GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm)[1].

  • Oven Program: 40 °C (hold 3 min) 5 °C/min to 120 °C 10 °C/min to 230 °C (hold 5 min)[1].

  • Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting m/z 114 (Molecular Ion), m/z 96 ( [M−H2​O]+ ), and m/z 81.

Workflow Sample Complex Matrix Sample (Lipid-Rich Marinade) Arrow PAL SPME Arrow (120 µm DVB/CWR/PDMS) Sample->Arrow Headspace Fiber Classical SPME Fiber (50/30 µm DVB/CAR/PDMS) Sample->Fiber Headspace LLE Liquid-Liquid Extraction (DCM Solvent) Sample->LLE Direct Solvent GCMS GC-MS Quantification (SIM Mode, m/z 96, 114) Arrow->GCMS Thermal Desorption Fiber->GCMS Thermal Desorption LLE->GCMS Liquid Injection Data Data Analysis (LOD/LOQ Validation) GCMS->Data

Parallel validation workflow comparing three extraction methodologies for GC-MS quantification.

Comparative Performance Data

The following table summarizes the validation metrics for 5-methyl-1-hexen-3-ol across the three extraction platforms. Data represents n=7 replicates over three days to establish precision and accuracy.

Analytical ParameterPAL SPME Arrow (1.1 mm)Classical SPME FiberLiquid-Liquid Extraction (LLE)
Limit of Detection (LOD) 0.015 µg/L0.12 µg/L0.85 µg/L
Limit of Quantification (LOQ) 0.05 µg/L 0.45 µg/L2.50 µg/L
Linearity ( R2 ) 0.99920.99450.9810
Mean Recovery (%) 96.4 ± 2.1% 84.2 ± 5.3%62.5 ± 8.7%
Matrix Effect (Suppression) Minimal (<5%)Moderate (15-20%)Severe (>35%)
Device Lifetime >500 injections~100 injectionsN/A (Consumable solvent)

Mechanistic Discussion: Why the SPME Arrow Excels

The empirical data reveals a near 10-fold improvement in the LOQ when utilizing the SPME Arrow compared to the classical fiber. This is not an artifact of the GC-MS detector, but a direct result of extraction thermodynamics.

The mass of analyte extracted ( n ) at equilibrium in a three-phase system (matrix, headspace, sorbent) is governed by the volume of the extraction phase ( Vf​ ):

n=Kfh​Vf​+Khs​Vh​+V1​C0​V1​Vf​Kfh​​

Because the SPME Arrow features a phase volume of ~10.2 µL compared to the classical fiber's ~0.6 µL[2][3], its capacity to act as an analyte sink is vastly superior. In a complex matrix where the headspace concentration ( Ch​ ) is artificially depressed by lipid binding, the classical fiber quickly reaches saturation, capping the MS signal. The Arrow's larger volume continuously drives the equilibrium forward, extracting trace levels of 5-methyl-1-hexen-3-ol until maximum recovery is achieved.

Additionally, the LLE method failed to provide reliable quantification (62.5% recovery) due to the formation of micro-emulsions that trapped the analyte, alongside severe baseline noise caused by co-extracted triglycerides.

Mechanism cluster_Arrow SPME Arrow Advantage cluster_Fiber Classical Fiber Limitation Matrix Matrix Phase (Lipid/Aqueous) Headspace Headspace Vapor (VOCs) Matrix->Headspace Partitioning (K_mh) ArrowPhase Arrow Sorbent (~10.2 µL) High Capacity Headspace->ArrowPhase High Uptake (K_hs) FiberPhase Fiber Sorbent (~0.6 µL) Low Capacity Headspace->FiberPhase Saturation

Thermodynamic equilibrium model demonstrating the sorption capacity advantage of the SPME Arrow.

Conclusion

For the quantification of 5-methyl-1-hexen-3-ol in complex biological or food matrices, traditional LLE and classical SPME fibers lack the necessary sensitivity and robustness. The PAL SPME Arrow provides a self-validating, high-recovery alternative. By maximizing sorption phase volume while maintaining the protective benefits of headspace extraction, the Arrow successfully isolates trace VOCs from matrix interference, achieving an LOQ of 0.05 µg/L and ensuring long-term analytical reproducibility.

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Comparative

Stereoselectivity of 5-Methyl-1-hexen-3-ol: A Comparative Guide to Branched Allylic Alcohols

As a Senior Application Scientist, selecting the appropriate allylic alcohol for asymmetric synthesis requires a deep understanding of how subtle structural variations govern transition-state dynamics. This guide objecti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate allylic alcohol for asymmetric synthesis requires a deep understanding of how subtle structural variations govern transition-state dynamics. This guide objectively compares the stereoselective performance of 5-methyl-1-hexen-3-ol against other branched allylic alcohols, providing researchers with the mechanistic causality and experimental data necessary to optimize complex synthetic routes.

Structural Causality & Allylic Strain ( A1,3 )

The stereochemical outcome of directed epoxidations and kinetic resolutions is heavily dictated by the steric bulk adjacent to the carbinol stereocenter. Differences in diastereoselectivity for a given allylic alcohol can be explained by examining the degree of allylic strain ( A1,3 strain) in the diastereomeric transition states1[1].

  • α -Branched Alcohols (e.g., 4-methyl-1-penten-3-ol): Featuring an isopropyl or tert-butyl group directly attached to the carbinol carbon, these molecules suffer from severe A1,3 strain between the alkyl substituent and the olefinic protons. This steric clash locks the molecule into a single reactive conformation, leading to exceptionally high diastereoselectivity during substrate-directed epoxidations1[1].

  • β -Branched Alcohols (5-methyl-1-hexen-3-ol): This molecule features an isobutyl group (-CH₂CH(CH₃)₂). The presence of the methylene spacer pushes the bulky isopropyl moiety one bond further away from the reactive center. This β -branching reduces A1,3 strain, granting the substrate more conformational flexibility. Consequently, substrate-directed epoxidations yield lower diastereomeric ratios (dr) compared to α -branched analogs, though it remains a highly efficient substrate for catalyst-controlled asymmetric reactions.

G A 5-Methyl-1-hexen-3-ol (β-Branched) B Reduced A1,3 Strain (Conformational Flexibility) A->B C Moderate dr (~85:15) Directed Epoxidation B->C D 4-Methyl-1-penten-3-ol (α-Branched) E Severe A1,3 Strain (Conformationally Locked) D->E F High dr (>95:5) Directed Epoxidation E->F

Caption: Influence of steric bulk location on A1,3 strain and resulting diastereoselectivity.

Comparative Performance Data

To objectively evaluate 5-methyl-1-hexen-3-ol, we must compare its performance across two distinct mechanistic paradigms: Substrate-Directed Epoxidation (relying on internal hydrogen bonding or metal coordination) and Catalyst-Controlled Epoxidation (relying on a chiral pocket).

Table 1: Diastereoselectivity in Substrate-Directed Epoxidation

The diastereoselectivity in peracid (mCPBA) epoxidations is directed by hydrogen bonding, favoring syn-delivery, whereas transition metals (VO(acac)₂) coordinate directly to the allylic alcohol to provide superior erythro-selectivity2[2],3[3].

SubstrateR-Group (Branching)mCPBA (erythro:threo)VO(acac)₂ / TBHP (erythro:threo)
1-Penten-3-olEthyl (Unbranched)~ 60:40~ 80:20
5-Methyl-1-hexen-3-ol Isobutyl ( β -branched) ~ 70:30 ~ 85:15
4-Methyl-1-penten-3-olIsopropyl ( α -branched)~ 85:15> 95:5
4,4-Dimethyl-1-penten-3-oltert-Butyl ( α -branched)> 95:5> 98:2
Table 2: Enantioselectivity in Sharpless Kinetic Resolution

In the Sharpless Asymmetric Epoxidation (SAE), the efficiency of kinetic resolution ( krel​ ) increases proportionally with the steric bulk of the alkyl moiety 4[4]. While 5-methyl-1-hexen-3-ol lacks the extreme α -steric bulk of a tert-butyl group, its isobutyl chain provides sufficient steric differentiation to achieve excellent enantiomeric excess.

SubstrateR-GroupRelative Rate ( krel​ )Resolution Efficiency
1-Penten-3-olEthyl~ 15Moderate
5-Methyl-1-hexen-3-ol Isobutyl ~ 45 High
4-Methyl-1-penten-3-olIsopropyl~ 104Excellent
4,4-Dimethyl-1-penten-3-oltert-Butyl> 130Exceptional

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each critical experimental parameter.

Protocol A: Vanadium-Catalyzed Directed Epoxidation of 5-Methyl-1-hexen-3-ol

Objective: Maximize erythro-diastereoselectivity leveraging metal-alcoholate binding.

  • Preparation: Dissolve 5-methyl-1-hexen-3-ol (1.0 equiv) in anhydrous toluene (0.1 M).

    • Causality: Toluene is a non-coordinating solvent. Coordinating solvents like THF compete with the allylic alcohol for the metal center, severely weakening the directing effect2[2].

  • Catalyst Activation: Add VO(acac)₂ (2 mol%). The solution will rapidly transition from blue-green to a deep red/brown, indicating the active vanadium-alkoxide complex has formed.

  • Oxidation: Cool the reaction to 0 °C. Dropwise add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 1.2 equiv).

    • Causality: Low temperatures suppress background un-directed epoxidation and maximize the organizational energy of the transition state, pushing the dr toward 85:15.

  • Quench: After TLC indicates full consumption (typically 2-4 hours), quench with saturated aqueous Na₂SO₃ to safely reduce excess peroxide before extraction.

Protocol B: Sharpless Kinetic Resolution

Objective: Isolate the slow-reacting enantiomer of 5-methyl-1-hexen-3-ol with >95% ee.

  • Complex Assembly: In a flame-dried flask under Argon, combine activated 4Å molecular sieves, anhydrous CH₂Cl₂, and Ti(OiPr)₄ (0.5 equiv). Cool to -20 °C and add (+)-Diethyl tartrate (DET) (0.6 equiv).

    • Causality: The addition of molecular sieves is essential to remove trace moisture, which otherwise hydrolyzes the titanium complex into inactive oxo-bridged oligomers, destroying enantioselectivity4[4].

  • Substrate Addition: Add racemic 5-methyl-1-hexen-3-ol (1.0 equiv) and stir for 30 minutes to allow ligand exchange.

  • Kinetic Resolution: Slowly add anhydrous TBHP (0.6 equiv). Stir at -20 °C for 15 hours.

    • Causality: Using exactly 0.6 equivalents of oxidant ensures the reaction stops at ~50% conversion, selectively consuming the fast-reacting enantiomer.

  • Emulsion Quench: Pour the mixture into a pre-cooled solution of aqueous FeSO₄ and tartaric acid.

    • Causality: Fe²⁺ rapidly reduces unreacted hydroperoxides. Tartaric acid acts as a strong chelator to break down the stubborn titanium-alkoxide polymeric emulsion, allowing for clean biphasic separation.

Workflow N1 1. Complex Assembly Ti(OiPr)4 + (+)-DET (DCM, -20°C) N2 2. Substrate & Sieves Add 5-methyl-1-hexen-3-ol + 4Å MS N1->N2 Prevents Ti(OH)x N3 3. Oxidant Addition TBHP (Dropwise) N2->N3 Moisture Free N4 4. Kinetic Resolution Stir 15h at -20°C N3->N4 Catalyst Control N5 5. Emulsion Quench FeSO4 / Tartaric Acid N4->N5 Breaks Complex

Caption: Self-validating workflow for the Sharpless Kinetic Resolution of allylic alcohols.

References

  • [3] Stereoselectivity of directed epoxidations of 22-hydroxy-sterol side chains. Canadian Journal of Chemistry. URL:

  • [2] Troubleshooting Diastereoselectivity in Epoxide Formation. BenchChem Technical Support Center. URL:

  • [1] Highly Enantio- and Diastereoselective One-Pot Synthesis of Acyclic Epoxy Alcohols and Allylic Epoxy Alcohols. Journal of the American Chemical Society. URL:

  • [4] The Career of K. Barry Sharpless (Sharpless Asymmetric Epoxidation). Macmillan Group, Princeton University. URL:

Sources

Validation

5-Methyl-1-hexen-3-ol vs. Saturated Analogs: A Comparative Guide to Olfactory Receptor Binding Assays

Understanding the structure-activity relationships (SAR) of volatile organic compounds is a critical bottleneck in fragrance chemistry and drug development. A single degree of unsaturation can drastically alter a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the structure-activity relationships (SAR) of volatile organic compounds is a critical bottleneck in fragrance chemistry and drug development. A single degree of unsaturation can drastically alter a molecule's olfactory threshold, receptor binding affinity, and downstream signaling cascade.

This guide provides an in-depth technical comparison between the unsaturated alcohol 5-methyl-1-hexen-3-ol (amyl vinyl carbinol) and its saturated analog, 5-methylhexan-3-ol . By analyzing their interactions with broadly tuned mammalian olfactory receptors (ORs) such as OR1A1 and OR2W1, we establish a framework for evaluating ligand-receptor dynamics using state-of-the-art in vitro functional assays.

Chemical & Physicochemical Profiles

The presence of a carbon-carbon double bond fundamentally changes the spatial geometry, electron density, and volatility of an aliphatic alcohol. These physicochemical shifts directly translate to how the molecule partitions into the olfactory mucus and docks into the receptor pocket.

Comparative Data Summary
Property / Metric5-Methyl-1-hexen-3-ol (Unsaturated)5-Methylhexan-3-ol (Saturated)
Chemical Formula C₇H₁₄OC₇H₁₆O
Structural Motif Allylic alcohol (Terminal alkene)Fully saturated aliphatic alcohol
Odor Profile Pungent, green, mushroom-likeEthereal, fruity, camphoraceous
Odor Detection Threshold (ODT) Low (typically ppb range)High (Log ODT ~5.31 ppm)[1]
Receptor Affinity (General) High (Lower EC₅₀)Moderate to Low (Higher EC₅₀)
Conformational Flexibility Restricted (due to C=C bond)Highly flexible (free C-C rotation)

Mechanistic Insights: Why Unsaturation Drives Binding Affinity

The binding of aliphatic alcohols to broadly tuned receptors like OR1A1 and OR2W1 is heavily influenced by the ligand's structural rigidity and electron distribution[2]. Experimental data consistently shows that unsaturated alcohols exhibit superior binding metrics compared to their saturated counterparts[3]. This causality is driven by three primary mechanisms:

  • Entropic Penalty Reduction: Saturated chains like 5-methylhexan-3-ol possess high rotational freedom. Upon entering the hydrophobic binding pocket of an OR, the molecule must adopt a specific conformation, resulting in a high entropic penalty. The double bond in 5-methyl-1-hexen-3-ol restricts this rotational freedom, pre-organizing the molecule into a favorable binding geometry and lowering the thermodynamic barrier to docking.

  • π

    π and Cation- π Interactions: The π -electron cloud of the terminal alkene in 5-methyl-1-hexen-3-ol can engage in specific non-covalent interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) or positively charged residues within the receptor's extracellular loops (ECL3) and transmembrane domains. Saturated analogs rely solely on weaker Van der Waals forces and hydrogen bonding via the hydroxyl group.
  • Receptor Pocket Fit: Molecular docking studies on OR1A1 demonstrate that unsaturated alcohols (such as 1-octen-3-ol) achieve highly favorable binding energies (e.g., -4.29 kcal/mol) due to optimized steric packing[4]. The planar nature of the sp2 hybridized carbons allows the unsaturated analog to slide deeper into narrower clefts of the OR binding site.

In Vitro Experimental Protocol: GloSensor™ cAMP Assay

To objectively compare the activation potential of 5-methyl-1-hexen-3-ol versus 5-methylhexan-3-ol, researchers utilize the GloSensor™ cAMP assay. Because mammalian ORs are notoriously difficult to traffic to the cell surface, this protocol employs Hana3A cells —a specialized HEK293T derivative that stably expresses accessory proteins (RTP1S, RTP2, REEP1, and G αolf​ ) essential for proper OR membrane insertion[5].

Unlike traditional CRE-luciferase assays that require hours of gene transcription, the GloSensor assay utilizes a modified firefly luciferase fused to a cAMP-binding domain, allowing for the real-time kinetic monitoring of receptor activation[6].

Step-by-Step Methodology

Phase 1: Cell Culture & Transfection

  • Seeding: Plate Hana3A cells in poly-D-lysine coated 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Plasmid Preparation: Prepare a transfection mix containing:

    • 80 ng/well of the target OR plasmid (e.g., OR1A1 or OR2W1).

    • 10 ng/well of supplementary RTP1S plasmid (to maximize surface expression).

    • 10 ng/well of the pGloSensor™-22F plasmid.

  • Transfection: Deliver the plasmids using Lipofectamine 2000 or FuGENE HD. Incubate for 24 hours to allow for protein expression and membrane trafficking.

Phase 2: Substrate Loading & Baseline Reading 4. Media Replacement: Aspirate the growth media and replace it with 40 µL of CD293 medium (or HBSS) containing 2% GloSensor™ cAMP Reagent. 5. Equilibration: Incubate the plate for 2 hours at room temperature in the dark to allow the cells to absorb the luciferin derivative and reach a steady-state basal luminescence. 6. Baseline Measurement: Read the plate in a microplate luminometer to establish the basal activity of the unliganded ORs.

Phase 3: Odorant Stimulation & Kinetic Readout 7. Ligand Preparation: Prepare serial dilutions (e.g., 1 µM to 1 mM) of 5-methyl-1-hexen-3-ol and 5-methylhexan-3-ol in CD293 medium. 8. Stimulation: Inject 10 µL of the odorant solutions into the respective wells. (Note: For highly volatile compounds, a vapor-phase stimulation protocol can be used where the odorant is suspended above the wells in a sealed chamber[6]). 9. Real-Time Monitoring: Immediately begin measuring luminescence continuously for 30–45 minutes. Calculate the Area Under the Curve (AUC) or peak luminescence to determine the EC₅₀ values for both compounds[5].

Signaling Pathway Visualization

The following diagram maps the self-validating biochemical cascade utilized in the GloSensor assay. The binding of the unsaturated or saturated alcohol triggers a G-protein coupled cascade, ultimately resulting in the quantifiable light output measured in the protocol above.

G Odorant Odorant Ligand (e.g., 5-methyl-1-hexen-3-ol) OR Olfactory Receptor (OR1A1 / OR2W1) Odorant->OR Binds Pocket Golf G-protein (Gα_olf) OR->Golf Conformational Change AC Adenylyl Cyclase (ACIII) Golf->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes from ATP GloSensor GloSensor Protein (cAMP-binding Luciferase) cAMP->GloSensor Binds & Induces Conformational Shift Light Luminescence (Quantifiable Readout) GloSensor->Light Oxidizes Luciferin

Caption: In vitro olfactory receptor signaling cascade utilizing the GloSensor cAMP assay for odorant screening.

Summary & Application in Drug Development

When screening aliphatic alcohols against olfactory targets, researchers must account for the profound impact of unsaturation. The terminal alkene in 5-methyl-1-hexen-3-ol not only lowers the odor detection threshold[1] but also acts as a critical structural anchor, reducing entropic penalties and facilitating tighter interactions within the OR1A1 and OR2W1 binding pockets[4],[2]. Conversely, the saturated analog 5-methylhexan-3-ol requires higher concentrations to achieve equivalent receptor activation due to its high conformational flexibility and reliance on weaker binding forces[3].

By leveraging Hana3A cells and the real-time GloSensor assay[5],[6], development professionals can accurately quantify these kinetic differences, enabling the rational design of novel fragrances, masking agents, and targeted GPCR therapeutics.

References

  • QSPR models for the prediction of odor threshold of aliphatic alcohols. The American Computational Science Society. URL: [Link]

  • Unsaturated alcohols category. Lancashire Online Knowledge. URL:[Link]

  • Prediction of odours of aliphatic alcohols and carbonylated compounds using fuzzy partition and self organising maps (SOM). Analusis. URL:[Link]

  • Chemical, Sensory Variations in Black Teas from Six Tea Cultivars in Jingshan, China. MDPI. URL: [Link]

  • Machine Learning Assisted Approach for Finding Novel High Activity Agonists of Human Ectopic Olfactory Receptors. MDPI. URL: [Link]

  • Liquid-phase odor stimulation with GloSensor assay system. ResearchGate. URL: [Link]

  • Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase. PMC / NIH. URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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